3-Methoxybenzamide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPLPDIMEREJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206848 | |
| Record name | 3-Methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-86-5 | |
| Record name | 3-Methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxybenzamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | m-Anisamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Anisamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8502TLK98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 3-Methoxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Methoxybenzamide (3-MBA) is a small molecule inhibitor primarily recognized for its activity against Poly(ADP-ribose) Polymerases (PARPs) and, more broadly, ADP-ribosyltransferases (ADPRTs).[1][2][3] Its mechanism of action is centered on the competitive inhibition of these enzymes, which play critical roles in DNA repair, cell signaling, and genomic stability.[3][4] In addition to its effects in eukaryotic systems, 3-MBA has a distinct mechanism in prokaryotes, where it disrupts cell division by targeting the FtsZ protein in bacteria such as Bacillus subtilis.[1][5] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Primary Mechanism of Action: PARP/ADPRT Inhibition
The most well-documented mechanism of action for this compound in eukaryotic cells is the inhibition of PARP enzymes.[6][7] PARPs are a family of proteins crucial for cellular responses to DNA damage.
The Role of PARP in DNA Damage Repair
Upon detection of a DNA single-strand break, PARP1 binds to the damaged site. This binding triggers its enzymatic activity, wherein it cleaves NAD+ into nicotinamide and ADP-ribose. PARP1 then polymerizes the ADP-ribose units onto itself and other acceptor proteins near the DNA lesion, forming long, branched chains of poly(ADP-ribose) (PAR). This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
Inhibition by this compound
This compound acts as a competitive inhibitor of the PARP catalytic domain.[3] By occupying the NAD+ binding site, it prevents the synthesis of PAR. This enzymatic blockade has several downstream consequences:
-
Impaired DNA Repair: The recruitment of DNA repair machinery to sites of damage is hindered, leading to the accumulation of unresolved single-strand breaks.
-
Synthetic Lethality: In cells with pre-existing defects in other DNA repair pathways (e.g., mutations in BRCA1/2), the inhibition of PARP-mediated repair can lead to the collapse of replication forks and the formation of cytotoxic double-strand breaks, ultimately resulting in cell death. This concept is a cornerstone of PARP inhibitor-based cancer therapy.[8]
-
Sensitization to DNA-damaging Agents: By compromising a key repair pathway, 3-MBA can enhance the cytotoxic effects of chemotherapy or radiation that induce DNA damage.[9]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 5813-86-5|DC Chemicals [dcchemicals.com]
- 3. abmole.com [abmole.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Lethal Effect of a Benzamide Derivative, this compound, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. This compound | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Augmentation of the antitumor effects of PARP inhibitors in triple-negative breast cancer via degradation by hydrophobic tagging modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activities of 3-Methoxybenzamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzamide (3-MBA) is a small molecule inhibitor with a spectrum of biological activities that have garnered interest in various research fields, from microbiology to oncology. Primarily recognized as an inhibitor of ADP-ribosyltransferase (ADPRT) and Poly(ADP-ribose) polymerase (PARP), its effects extend to the modulation of bacterial cell division and the induction of responses in eukaryotic cells. This technical guide provides a comprehensive overview of the core biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Core Biological Activities and Mechanisms of Action
This compound's primary mechanisms of action revolve around the inhibition of two key enzyme families:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: 3-MBA acts as a competitive inhibitor of PARP enzymes, which are crucial for DNA repair. By blocking PARP activity, 3-MBA can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The inhibition of PARP leads to the accumulation of single-strand DNA breaks, which can be converted into lethal double-strand breaks during replication.[1]
-
ADP-ribosyltransferase (ADPRT) Inhibition: As a general inhibitor of ADPRTs, 3-MBA can affect various cellular processes that are regulated by ADP-ribosylation.[3][4] This broader activity contributes to its diverse biological effects.
-
Bacterial Cell Division Inhibition: In bacteria, particularly Bacillus subtilis, this compound targets the FtsZ protein, a homolog of eukaryotic tubulin that is essential for cell division.[4][5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring at the division site, leading to cell filamentation and eventual lysis.[4][6] While 3-MBA is a known ADPRT inhibitor, it is believed to directly or indirectly affect FtsZ function.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.
Table 1: Inhibitory Activity of this compound
| Target/Organism | Assay Type | Parameter | Value | Reference(s) |
| Poly(ADP-ribose) synthetase | Enzyme Inhibition | Ki | < 2 µM | N/A |
| Bacillus subtilis | Growth Inhibition | MIC | ≥5 mM | [6] |
| Bacillus subtilis | Growth Inhibition | MIC | 2048 µg/mL | [5] |
| Bacillus subtilis (mutant FtsZ) | Growth Inhibition | No inhibition | up to 35 mM | [6] |
Table 2: Biological Effects of this compound in a Cellular Context
| Cell Type/Organism | Effect | Concentration Range | Reference(s) |
| Bacillus subtilis | Inhibition of cell division, filamentation, and lysis | 0-30 mM | [3] |
| Blue potato (Solanum tuberosum) | Enhanced in vitro growth and microtuberization | 0.2 to 0.6 mM | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest 3-MBA concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of a cell population.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships associated with this compound's biological activity.
Caption: PARP Inhibition Pathway of this compound.
Caption: 3-MBA's Inhibition of Bacterial Cell Division via FtsZ.
Conclusion
This compound presents a multifaceted profile of biological activity, with well-defined inhibitory effects on PARP, ADPRT, and the bacterial cell division protein FtsZ. Its ability to modulate these fundamental cellular processes underscores its potential as a research tool and as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and antibacterials. This guide provides a foundational resource for scientists and researchers to further explore and harness the biological potential of this compound. Further investigations are warranted to fully elucidate its spectrum of activity and to explore its therapeutic applications.
References
- 1. onclive.com [onclive.com]
- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Lethal Effect of a Benzamide Derivative, this compound, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 6. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxybenzamide chemical properties
An In-depth Technical Guide on 3-Methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as m-Anisamide, is a chemical compound with the formula C₈H₉NO₂.[1] It belongs to the benzamide class of organic compounds.[2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, biological activity, and safety information. Notably, this compound is recognized as a competitive inhibitor of poly(ADP-ribose) synthetase (PARP) and ADP-ribosyltransferase (ADPRT), making it a subject of interest in biochemical and pharmaceutical research.[3][4]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| CAS Number | 5813-86-5 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | m-Anisamide, m-Methoxybenzamide | [1][5] |
| Melting Point | 132.5-135.5 °C | [5] |
| Boiling Point | 280 °C at 760 mmHg | [6] |
| Density | 1.143 g/cm³ | [6] |
| pKa | 15.81 ± 0.50 (Predicted) | [6] |
| Flash Point | 146.8 °C | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. Key spectral data are provided below.
| Spectroscopic Data | Details |
| ¹H NMR | Spectrum available (400 MHz in DMSO-d6).[6] |
| ¹³C NMR | Spectrum available (in DMSO-d6).[7] |
| Infrared (IR) | KBr disc and nujol mull spectra are available.[6][8] |
| Mass Spectrometry (MS) | Mass spectrum data is available from NIST.[9] The molecular ion peak is at m/z 151.[10] |
Solubility
The solubility of a compound is a crucial parameter for designing in vitro and in vivo experiments.
| Solvent | Solubility | Reference |
| Water | Soluble | [6][11] |
| DMSO | 27 mg/mL (at 25°C)[3], 100 mg/mL (may require ultrasound)[4] | [3][4] |
| Ethanol (95%) | Soluble (related compound 3-Methoxybenzoic acid is soluble) | [12] |
| Methanol | Soluble (related compound 3-Methoxybenzoic acid is soluble) | [12] |
Synthesis and Characterization
General Synthesis Protocol
This compound can be synthesized through the reaction of 3-methoxybenzoyl chloride with ammonia. A related synthesis is the reaction of 3-methoxybenzoyl chloride with an amine to form an N-substituted benzamide.[13] A general conceptual workflow for its preparation is outlined below.
Experimental Protocol: Synthesis of this compound
-
Acyl Chloride Formation : 3-Methoxybenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete (cessation of gas evolution). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3-methoxybenzoyl chloride.
-
Amidation : The crude 3-methoxybenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring.
-
Work-up : After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The resulting solid precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.
-
Purification : The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy : The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a nujol mull to identify characteristic functional group frequencies.
-
Mass Spectrometry (MS) : Mass spectra are acquired using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Activity and Mechanism of Action
This compound is a known inhibitor of ADP-ribosyltransferase (ADPRT) and poly(ADP-ribose) polymerase (PARP).[3][4] PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, this compound can interfere with these pathways.
Specifically, it acts as a competitive inhibitor with a Ki of less than 2 μM for poly(ADP-ribose) synthetase.[3] This inhibition of PARP activity can prevent the synthesis of poly(ADP-ribose) chains, a crucial step in the DNA damage response. In bacteria like Bacillus subtilis, this compound has been shown to inhibit cell division by affecting the FtsZ protein, which is essential for forming the contractile ring during cytokinesis.[4][11]
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as a combustible solid.[5]
-
Hazard Statements :
-
Precautionary Statements :
-
Personal Protective Equipment (PPE) : Eyeshields, gloves, and a type N95 (US) dust mask are recommended.[5]
-
Storage : Store in a cool, well-ventilated area in a tightly sealed container.[14] Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[14]
Conclusion
This compound is a well-characterized benzamide derivative with significant biological activity as a PARP inhibitor. Its defined chemical and physical properties, along with established analytical and synthetic methodologies, make it a valuable tool for research in enzymology, cell biology, and drug development. Proper adherence to safety protocols is essential when handling this compound.
References
- 1. This compound | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-メトキシベンズアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. This compound(5813-86-5) 13C NMR spectrum [chemicalbook.com]
- 8. This compound(5813-86-5) IR Spectrum [m.chemicalbook.com]
- 9. m-Methoxybenzamide [webbook.nist.gov]
- 10. 4-Methoxybenzamide(3424-93-9) IR Spectrum [m.chemicalbook.com]
- 11. This compound | 5813-86-5 [chemicalbook.com]
- 12. 3-Methoxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]
- 13. prepchem.com [prepchem.com]
- 14. This compound|5813-86-5|MSDS [dcchemicals.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Methoxybenzamide: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxybenzamide, a chemical compound of significant interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and critically, outlines detailed experimental protocols for its synthesis from common starting materials. Furthermore, it delves into its biological role as an inhibitor of Poly (ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ART), crucial enzymes involved in DNA repair and cellular signaling. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound, also known as m-anisamide, is an organic compound with the chemical formula C₈H₉NO₂.[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and an amide group (-CONH₂) at positions 3 and 1, respectively.
Structure:
Chemical Structure of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | m-Anisamide, m-Methoxybenzamide | [1] |
| CAS Number | 5813-86-5 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 132.5-135.5 °C | |
| Solubility | Soluble in water | |
| pKa | 15.81 (predicted) |
Synthesis of this compound
This compound can be synthesized through several routes. The two most common laboratory methods start from 3-methoxybenzoic acid or 3-methoxybenzonitrile.
Synthesis from 3-Methoxybenzoic Acid
This is a two-step process that involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Workflow:
Synthesis of this compound from 3-Methoxybenzoic Acid.
Experimental Protocol:
Step 1: Synthesis of 3-Methoxybenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methoxybenzoic acid.
-
Add thionyl chloride (SOCl₂) in excess (typically 2-3 equivalents).
-
Gently heat the reaction mixture to reflux (around 80-90°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-methoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool the crude 3-methoxybenzoyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (ammonium hydroxide) with vigorous stirring. An exothermic reaction will occur, and a white precipitate of this compound will form.
-
Continue stirring for about 30 minutes to ensure the completion of the reaction.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
A patent describes a similar industrial-scale process where 3-methoxybenzoic acid is reacted with thionyl chloride in toluene, followed by reaction with aqueous ammonia.[3][4]
Synthesis from 3-Methoxybenzonitrile
This method involves the hydrolysis of the nitrile group to an amide.
Workflow:
Synthesis of this compound from 3-Methoxybenzonitrile.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-methoxybenzonitrile in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).
-
Add a catalyst for the hydrolysis. This can be either a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If an acid catalyst was used, neutralize the mixture with a base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with an acid (e.g., dilute hydrochloric acid).
-
The product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with water.
-
Purify the crude this compound by recrystallization.
A patent for the preparation of 3-methoxypropiophenone describes the dehydration of this compound to 3-methoxybenzonitrile, indicating the reversibility of this reaction under certain conditions.[3][4]
Spectroscopic Data
The structure of synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the amide protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The methoxy protons will be a sharp singlet at around δ 3.8 ppm, and the amide protons will appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule.[5] The carbonyl carbon of the amide will be the most downfield signal. |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[6][7] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 151, corresponding to the molecular weight of this compound.[7] |
Biological Activity: PARP and ADP-Ribosyltransferase Inhibition
This compound is a known inhibitor of Poly (ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ART) enzymes.[8] These enzymes play a critical role in various cellular processes, most notably in the DNA damage response (DDR).
Signaling Pathway:
Simplified Signaling Pathway of PARP Inhibition by this compound.
Mechanism of Action:
PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs).[9] Upon activation, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[10] This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the base excision repair (BER) pathway.[10]
This compound acts as a competitive inhibitor of PARP, preventing the synthesis of PAR.[8] This inhibition has several consequences:
-
Inhibition of DNA Repair: The recruitment of DNA repair machinery is hampered, leading to the accumulation of unrepaired SSBs.[9]
-
Synthetic Lethality: In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the accumulation of SSBs is particularly detrimental. During DNA replication, these SSBs are converted into toxic DSBs.[10] Since the HR pathway is deficient, these cells are unable to repair the DSBs and undergo apoptosis. This concept is known as synthetic lethality and is a key strategy in cancer therapy.[10]
ADP-ribosylation is a broader post-translational modification involved in various cellular signaling pathways, gene regulation, and apoptosis.[11] By inhibiting ARTs, this compound can modulate these processes, making it a valuable tool for studying their functions.
Conclusion
This compound is a versatile molecule with important applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, properties, and synthesis, including actionable experimental protocols. Furthermore, the elucidation of its role as a PARP and ART inhibitor highlights its potential as a lead compound in drug discovery, particularly in the development of novel anticancer agents. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and explore the potential of this compound in their work.
References
- 1. This compound | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
- 4. CN101671245B - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
- 5. This compound(5813-86-5) 13C NMR [m.chemicalbook.com]
- 6. This compound(5813-86-5) IR Spectrum [m.chemicalbook.com]
- 7. m-Methoxybenzamide [webbook.nist.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Poly(ADP-ribosyl)ation in DNA Damage Response and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxybenzamide: A Technical Guide to its Function as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzamide is a benzamide derivative that has been identified as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP enzymes are crucial players in the cellular response to DNA damage, particularly in the repair of single-strand breaks. Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of this compound as a PARP inhibitor, detailing its mechanism of action, quantitative inhibitory data for related compounds, experimental protocols for its evaluation, and its impact on cellular signaling pathways.
Mechanism of Action
This compound, like other benzamide-based PARP inhibitors, functions as a competitive inhibitor of the PARP enzyme. It binds to the nicotinamide-adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP. By occupying this site, it prevents PARP from using NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to the site of DNA damage. The accumulation of unrepaired single-strand breaks ultimately leads to the formation of cytotoxic double-strand breaks during DNA replication, a phenomenon that is particularly detrimental to cancer cells with compromised homologous recombination repair pathways.
Quantitative Data on PARP Inhibition
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| 3-Aminobenzamide | PARP | ~50 nM | CHO cells | [2] |
| 4-Methoxybenzamide | PARP16 | 10,000 nM | Enzymatic Assay | [3] |
Note: The IC50 value for 3-aminobenzamide suggests potent inhibition of PARP activity. Further enzymatic and cell-based assays are necessary to determine the specific inhibitory profile of this compound against various PARP isoforms.
Signaling Pathways
The inhibition of PARP by this compound has significant downstream effects on cellular signaling pathways, primarily those involved in DNA damage response and cell cycle regulation. By preventing the synthesis of PAR, this compound disrupts the recruitment of key DNA repair factors to sites of DNA damage. This can lead to the activation of alternative repair pathways or, in cells with deficient repair mechanisms, the induction of apoptosis. One notable downstream effect is the suppression of the p53-dependent signaling pathway. Inhibition of PARP has been shown to reduce the expression of p53-responsive genes such as Waf1/Cip1/p21 and Mdm2.
Caption: PARP-1 signaling pathway and its inhibition by this compound.
Experimental Protocols
The evaluation of this compound as a PARP inhibitor involves both enzymatic and cell-based assays.
Enzymatic PARP Inhibition Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of purified PARP enzymes.
Materials:
-
Purified recombinant PARP enzyme (e.g., PARP-1, PARP-2)
-
Histone H1 (as a substrate for PARP)
-
Biotinylated NAD+
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well white plates
-
Plate reader with luminescence detection
Protocol:
-
Coat the 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add serial dilutions of this compound to the wells.
-
Add the PARP enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PARP Inhibition Assay
This assay assesses the ability of this compound to inhibit PARP activity within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MMS)
-
This compound
-
Lysis buffer
-
Antibodies against PAR (for Western blot or ELISA)
-
96-well clear bottom plates
-
Immunofluorescence reagents (optional)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
Wash the cells with PBS.
-
Lyse the cells and collect the lysates.
-
Quantify the level of PAR using either a Western blot or an ELISA-based assay with an anti-PAR antibody.
-
Alternatively, fix the cells and perform immunofluorescence staining for PAR to visualize the inhibition of PAR formation in situ.
-
Determine the concentration of this compound that leads to a significant reduction in PAR levels.
Caption: Experimental workflow for evaluating this compound as a PARP inhibitor.
Conclusion
This compound represents a promising scaffold for the development of novel PARP inhibitors. Its structural similarity to other known potent benzamide-based inhibitors suggests it is likely to exhibit significant inhibitory activity against PARP enzymes. The provided experimental protocols offer a clear framework for the detailed characterization of its potency and cellular effects. Further investigation into its specific IC50 values against a panel of PARP isoforms and its broader impact on cellular signaling pathways will be crucial for its potential development as a therapeutic agent. The diagrams presented in this guide offer a visual representation of the key concepts and workflows for researchers in this field.
References
3-Methoxybenzamide: A Technical Whitepaper on its Core Function as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybenzamide (3-MBA) is a foundational small molecule inhibitor of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical to the DNA damage response. As a competitive inhibitor of the coenzyme nicotinamide adenine dinucleotide (NAD+), 3-MBA prevents the synthesis of poly(ADP-ribose) chains, thereby disrupting the repair of DNA single-strand breaks. This mechanism not only potentiates the cytotoxic effects of DNA-damaging chemotherapeutics but also forms the basis of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This technical guide provides an in-depth review of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Introduction to PARP and the Role of this compound
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that function as critical sensors and signal transducers in the DNA Damage Response (DDR). Upon detecting a DNA single-strand break (SSB), PARP1, the most abundant and well-studied member, binds to the damaged site. This binding activates its catalytic activity, leading to the cleavage of NAD+ and the subsequent synthesis and covalent attachment of long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins, such as histones.[1] These negatively charged PAR chains act as a scaffold, recruiting key components of the Base Excision Repair (BER) pathway, including XRCC1 and DNA Ligase III, to the site of damage to effect repair.[1]
This compound is a benzamide derivative that functions as a first-generation PARP inhibitor. By mimicking the nicotinamide moiety of NAD+, it competitively binds to the catalytic domain of PARP enzymes.[2] This inhibition prevents PAR chain formation, stalling the repair of SSBs. Unrepaired SSBs can collapse replication forks during S-phase, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs).[1] In healthy cells, these DSBs can be efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1 or BRCA2 mutations), the accumulation of DSBs leads to genomic instability and cell death—a concept known as synthetic lethality.[3]
Quantitative Data on Inhibitory Activity and Cellular Effects
The following tables summarize the quantitative data regarding the inhibitory potency of benzamide-class PARP inhibitors and their effects on cancer cell lines, particularly in combination with DNA-damaging agents.
Table 1: In Vitro Inhibitory Activity of Benzamide-Class PARP Inhibitors
| Compound | Target | IC50 Value | Assay Type | Reference |
| 3-Aminobenzamide | PARP1 | ~45 µM | Fluorometric | [4] |
| 3-Aminobenzamide | PARP | 2 µM - 10 mM | Colorimetric | [5] |
Note: Specific IC50 data for this compound is not consistently reported in publicly available literature. Data for the structurally and functionally similar compound 3-Aminobenzamide is provided as a representative for this early class of inhibitors.
Table 2: Cellular Activity and Chemosensitization
| Cell Line | Primary Cancer | Treatment | Effect | Reference |
| V79 Hamster Cells | Lung Fibroblast | Methyl Methanesulphonate (MMS) + 5 mM 3-Aminobenzamide | 5-fold increase in the lifetime of DNA strand breaks | [6] |
| Glioblastoma (GBM) Cells | Brain | Temozolomide (TMZ) + Letrozole (LTZ)** | LTZ enhances TMZ-induced DNA damage and reduces TMZ EC50 for caspase 3/7 induction from 93.8 µM to 5.1 µM in G75 cells. | [7] |
*Note: While this study uses Letrozole, it demonstrates the principle of combining a sensitizing agent with a DNA-damaging drug like TMZ, a common strategy for PARP inhibitors.
Signaling Pathways and Mechanisms of Action
The function of this compound is best understood by visualizing its impact on key cellular pathways related to DNA repair and cell survival.
DNA Damage Response: PARP-Mediated Base Excision Repair
The following diagram illustrates the central role of PARP1 in the Base Excision Repair (BER) pathway and how this compound intervenes.
The Principle of Synthetic Lethality
The therapeutic potential of PARP inhibitors is most pronounced in cancer cells that have a pre-existing defect in Homologous Recombination (HR), the primary pathway for repairing DSBs. This diagram illustrates the concept of synthetic lethality.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound as a PARP inhibitor.
In Vitro Biochemical PARP Inhibition Assay
This protocol determines the direct inhibitory effect of 3-MBA on PARP enzyme activity. A universal colorimetric or chemiluminescent kit is typically used.[5][8]
Objective: To determine the IC50 value of this compound against purified PARP1 enzyme.
Materials:
-
High-binding 96-well plates, pre-coated with histones.
-
Purified recombinant human PARP1 enzyme.
-
PARP Buffer (e.g., Tris-HCl, MgCl2, DTT).
-
PARP Cocktail: Biotinylated NAD+ in PARP Buffer.
-
This compound stock solution (in DMSO).
-
Control inhibitor (e.g., 3-Aminobenzamide).
-
Wash Buffer (e.g., PBS + 0.1% Triton X-100).
-
Streptavidin-HRP conjugate.
-
Colorimetric (e.g., TMB) or Chemiluminescent (e.g., Luminol-based) substrate.
-
Stop Solution (for colorimetric assays, e.g., 0.5 M H2SO4).
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in PARP Buffer. A typical concentration range would span from 10 nM to 10 mM. Prepare positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Ribosylation Reaction:
-
To the histone-coated wells, add 25 µL of the diluted 3-MBA or control solutions.
-
Add 10 µL of PARP1 enzyme solution (e.g., 1 Unit/well) to all wells except the negative control.
-
Initiate the reaction by adding 15 µL of the PARP Cocktail (containing biotinylated NAD+).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer to remove unbound reagents.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again 4 times with Wash Buffer.
-
Add 100 µL of the appropriate substrate (TMB or chemiluminescent).
-
If using TMB, incubate for 15-30 minutes, then add 50 µL of Stop Solution.
-
-
Data Acquisition: Read the absorbance (e.g., at 450 nm for TMB) or luminescence using a microplate reader.
-
Analysis: Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the percentage of inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Chemosensitization and Viability Assay
This protocol assesses the ability of 3-MBA to enhance the cytotoxicity of a DNA-damaging agent like temozolomide (TMZ).
Objective: To determine if sub-lethal concentrations of this compound sensitize cancer cells to TMZ.
Materials:
-
Cancer cell line (e.g., U87MG glioblastoma).[9]
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
96-well clear-bottom, black-walled plates for fluorescence/luminescence assays.
-
Temozolomide (TMZ) stock solution.
-
This compound (3-MBA) stock solution.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue™).
-
Luminometer or Fluorometer.
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a dose-response matrix. One axis will be a serial dilution of TMZ (e.g., 0 - 1000 µM). The other axis will be different fixed concentrations of 3-MBA (e.g., 0 µM, 100 µM, 1 mM, 5 mM).
-
Include wells for "cells only" (no treatment) and "inhibitor only" controls.
-
Remove the old medium and add 100 µL of fresh medium containing the respective drug combinations to each well.
-
-
Incubation: Incubate the plate for a period corresponding to several cell cycles (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®) to allow signal stabilization.
-
-
Data Acquisition: Measure luminescence or fluorescence using a microplate reader.
-
Analysis:
-
Normalize the readings to the untreated control wells (100% viability).
-
Plot cell viability against TMZ concentration for each fixed concentration of 3-MBA.
-
Calculate the IC50 of TMZ in the absence and presence of 3-MBA to determine the sensitization enhancement ratio.
-
Experimental Workflow Visualization
The logical flow for testing a potential PARP inhibitor from initial screening to cellular validation is outlined below.
Conclusion
This compound, along with related benzamides, represents a cornerstone in the history of cancer therapeutics targeting the DNA damage response. While its modest potency and specificity have been surpassed by newer generations of PARP inhibitors like Olaparib and Rucaparib, its role as a research tool has been invaluable. Studies with this compound were instrumental in validating the core principles of PARP inhibition: the disruption of single-strand break repair, the potentiation of DNA-damaging agents, and the elegant concept of synthetic lethality. For researchers and drug development professionals, understanding the function and experimental characterization of this foundational molecule provides essential context for the ongoing innovation in the field of DDR-targeted cancer therapy.
References
- 1. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. interchim.fr [interchim.fr]
- 6. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxybenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the physical, chemical, and biological properties of 3-Methoxybenzamide. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and the visualization of its biological mechanisms of action.
Core Physical and Chemical Properties
This compound, also known as m-anisamide, is a benzamide derivative with a methoxy group at the 3-position. Its chemical structure and core properties are summarized below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1][2][3] |
| Molecular Weight | 151.16 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid/powder | [1][2][6] |
| Melting Point | 132.5-135.5 °C | [4][5][7] |
| Boiling Point | 280 °C at 760 mmHg | [8] |
| Flash Point | 146.8 °C | [8] |
| pKa (Predicted) | 15.81 ± 0.50 | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [7][8] |
| Ethanol | ~1 mg/mL | [2] |
| DMSO | ~30 mg/mL, 100 mg/mL (with sonication) | [2][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| DMSO:PBS (pH 7.2) 1:1 | ~0.50 mg/mL | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development. The following protocols are based on established chemical principles and can be adapted for specific laboratory conditions.
Synthesis of this compound from 3-Methoxybenzoic Acid
This protocol describes the conversion of 3-methoxybenzoic acid to this compound via an acyl chloride intermediate.
Experimental Workflow
Methodology:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxybenzoic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the starting material.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporate the residue with an anhydrous solvent like toluene.
-
Amidation: Dissolve the crude 3-methoxybenzoyl chloride in an inert anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane. Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate of this compound will form.
-
Work-up: Continue stirring for an additional 30 minutes at room temperature. Collect the solid product by vacuum filtration and wash it with cold water to remove ammonium chloride. The crude product can then be dried.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Methodology:
-
Solvent Selection: Based on solubility data, a mixed solvent system or a single solvent where this compound has high solubility at elevated temperatures and low solubility at room temperature should be chosen. A mixture of ethanol and water or isopropanol and water is often effective for benzamide derivatives.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a mixed solvent system, the less soluble solvent can be added dropwise to the hot solution until it becomes slightly turbid, then reheated to clarify and allowed to cool. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for aromatic compounds. A typical gradient might start with a higher proportion of the aqueous phase and ramp up the organic phase concentration.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm or 270 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally effective.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start with an initial oven temperature of around 100 °C, hold for a few minutes, then ramp up to a final temperature of 250-280 °C.
-
Injection: Splitless or split injection depending on the sample concentration.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization is generally not necessary for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃): Expected signals include a singlet for the methoxy protons (~3.8 ppm), multiplets in the aromatic region (around 6.9-7.5 ppm) for the four benzene ring protons, and two broad singlets for the amide protons.
-
¹³C NMR (in CDCl₃): Expected signals include a peak for the methoxy carbon (~55 ppm), several peaks in the aromatic region (around 110-160 ppm), and a peak for the carbonyl carbon (~168 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Key Peaks: Expect characteristic peaks for N-H stretching of the primary amide (two bands in the region of 3100-3500 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching, as well as C-O stretching of the methoxy group.
Biological Activity and Signaling Pathways
This compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRTs).[7][9] It also exhibits inhibitory effects on the bacterial cell division protein FtsZ.[7][9]
PARP Inhibition and DNA Damage Repair
PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can result in the formation of double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
FtsZ Inhibition and Bacterial Cell Division
FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome and guides septal peptidoglycan synthesis. Inhibition of FtsZ polymerization or destabilization of the Z-ring disrupts cell division, leading to filamentation and eventual cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
3-Methoxybenzamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxybenzamide. The information is curated to support research, development, and formulation activities involving this compound.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 5813-86-5 | N/A |
| Molecular Formula | C₈H₉NO₂ | N/A |
| Molecular Weight | 151.16 g/mol | N/A |
| Melting Point | 132-135 °C | N/A |
| Synonyms | m-Anisamide, 3-MBA | N/A |
Solubility Profile
Understanding the solubility of this compound is crucial for its application in various experimental and formulation settings. Below is a summary of available quantitative solubility data.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature | Method |
| Ethanol | ~1 mg/mL | Not Specified | Not Specified |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | Not Specified |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | Not Specified |
| DMSO | 10 mM (~1.51 mg/mL) | Not Specified | Product Information |
Experimental Protocols for Solubility Determination
Two common methods for determining solubility are the kinetic and thermodynamic (shake-flask) solubility assays.
1. Kinetic Solubility Assay Protocol
This high-throughput method is suitable for early-stage drug discovery.
-
Objective: To determine the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution.
-
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.
-
Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with shaking.
-
Precipitation Detection: Measure the formation of precipitate. This can be done using:
-
Nephelometry: Measures light scattering from undissolved particles.
-
Direct UV/LC-MS Analysis: After incubation, filter or centrifuge the samples to remove any precipitate. The concentration of the dissolved compound in the supernatant/filtrate is then determined by UV spectroscopy or LC-MS against a standard curve.
-
-
Workflow for Kinetic Solubility Assay
Caption: Workflow for determining kinetic solubility.
2. Thermodynamic (Shake-Flask) Solubility Assay Protocol
This method determines the equilibrium solubility and is crucial for lead optimization and pre-formulation.
-
Objective: To determine the maximum concentration of a compound that can dissolve in a solvent at equilibrium.
-
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Further separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Carefully remove an aliquot of the supernatant/filtrate, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Stability Profile
Experimental Protocols for Stability Testing (Forced Degradation)
A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated to separate and quantify this compound from its potential degradation products.
1. Hydrolytic Degradation
-
Objective: To assess stability in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Withdraw samples at various time points, neutralize if necessary, and analyze using the stability-indicating HPLC method to determine the percentage of degradation.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of the molecule to oxidation.
-
Methodology:
-
Dissolve this compound in a solution containing an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature for a set duration.
-
Analyze samples at different time intervals by HPLC to quantify the remaining parent compound and any major degradants.
-
3. Photolytic Degradation
-
Objective: To determine the impact of light exposure on the stability of the compound.
-
Methodology:
-
Expose solid this compound and a solution of the compound to a controlled light source that provides both UV and visible light (e.g., a xenon lamp) as per ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples at a specified time point to assess the extent of photodegradation.
-
4. Thermal Degradation
-
Objective: To investigate the stability of the compound under heat stress.
-
Methodology:
-
Expose solid this compound to elevated temperatures (e.g., 80°C, 105°C) for a defined period.
-
Samples should be analyzed at various time points to determine the formation of any degradation products.
-
Workflow for Forced Degradation Studies
3-Methoxybenzamide (CAS 5813-86-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybenzamide (3-MBA), with the Chemical Abstracts Service (CAS) number 5813-86-5, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRT).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activities, and potential applications. Detailed experimental protocols for assessing its enzymatic inhibition, effects on bacterial cell division, and influence on plant tissue culture are provided. Furthermore, this guide illustrates key signaling pathways associated with PARP inhibition to support further research and drug development efforts.
Chemical and Physical Properties
This compound is a white solid organic compound.[6][7] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5813-86-5 | [1][2][3][6] |
| Molecular Formula | C8H9NO2 | [1][2][3][8] |
| Molecular Weight | 151.16 g/mol | [1][3][8][9] |
| IUPAC Name | This compound | [8] |
| Synonyms | m-Anisamide, Benzamide, 3-methoxy- | [3][8][10] |
| Appearance | White Solid | [6][7] |
| Melting Point | 132 - 135 °C | [6][7][9][11] |
| Solubility | DMSO: 27 mg/mL | [1] |
| SMILES | COc1cccc(c1)C(N)=O | [9] |
| InChI | 1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | [9] |
| InChIKey | VKPLPDIMEREJJF-UHFFFAOYSA-N | [9] |
Biological Activity and Applications
This compound is recognized primarily for its role as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP) with a Ki value of less than 2 μM.[1] PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[8][10] By inhibiting PARP, this compound can potentiate the effects of DNA-damaging agents, a strategy explored in cancer therapy.
Beyond its effects on mammalian cells, this compound has demonstrated biological activity in other organisms:
-
Bacteriology: It inhibits cell division in Bacillus subtilis, leading to cell filamentation and lysis. This effect is linked to the inhibition of the cell division protein FtsZ.[2][4]
-
Plant Science: this compound has been shown to enhance in vitro plant growth and microtuberization in species like the blue potato (Solanum tuberosum).[2][4][12]
These diverse activities suggest its potential as a research tool in various fields, from oncology to microbiology and agriculture.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological activity of this compound.
PARP1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric PARP assay kits and is suitable for determining the inhibitory activity of compounds like this compound.[13][14][15][16]
Objective: To quantify the inhibition of PARP1 activity by this compound in vitro.
Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate.
Materials:
-
Human PARP1 enzyme
-
Histone H4
-
200 µM NAD+ solution
-
This compound (or other inhibitors)
-
PARP1 Assay Buffer (50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% Triton X-100)
-
Phosphate Buffered Saline (PBS)
-
PBST (PBS + 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute histone H4 to 10 µg/mL in PBS.
-
Add 50 µL of the histone H4 solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of PBST.[14]
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 90 minutes at room temperature.[14]
-
Wash the plate three times with 200 µL/well of PBST.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of this compound in PARP1 Assay Buffer. A final concentration range of 0.1 µM to 1 mM is a reasonable starting point.
-
-
Enzyme Reaction:
-
Prepare a Master Mix containing PARP1 Assay Buffer, activated DNA (if required by the enzyme), and biotinylated NAD+.
-
Add 25 µL of the this compound dilutions to the appropriate wells.
-
Add 25 µL of diluted PARP1 enzyme (e.g., 1 nM final concentration) to each well, except for the "no enzyme" control wells.[14]
-
Initiate the reaction by adding 50 µL of the Master Mix to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate four times with 200 µL/well of PBST.
-
Dilute Streptavidin-HRP in Blocking Buffer (e.g., 1:5000).
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with 200 µL/well of PBST.
-
Add 100 µL of colorimetric HRP substrate to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the colorimetric PARP1 inhibition assay.
Analysis of Bacillus subtilis Cell Filamentation
This protocol describes a method to observe and quantify the filamentation of Bacillus subtilis cells induced by this compound using fluorescence microscopy.
Objective: To visualize and measure the effect of this compound on the morphology of Bacillus subtilis.
Principle: this compound inhibits FtsZ, a key protein in bacterial cell division, leading to the formation of elongated, filamentous cells. This can be observed using phase-contrast microscopy and quantified by measuring cell length.
Materials:
-
Bacillus subtilis strain (e.g., strain 168)
-
Luria-Bertani (LB) medium
-
This compound
-
Microscope slides and coverslips
-
Fluorescence microscope with phase-contrast capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Bacterial Culture:
-
Inoculate an overnight culture of Bacillus subtilis in LB medium at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh LB medium to an OD600 of approximately 0.05.
-
Grow the culture at 37°C with shaking to mid-log phase (OD600 of 0.4-0.6).
-
-
Treatment:
-
Divide the culture into two flasks. To one, add this compound to a final concentration of 10 mM (or a desired concentration range). The other flask will serve as the untreated control.
-
Continue to incubate both cultures at 37°C with shaking.
-
-
Microscopy:
-
At various time points (e.g., 0, 1, 2, and 3 hours) after adding the inhibitor, take a small aliquot from each culture.
-
Place a drop of the culture onto a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope using phase-contrast optics.
-
Capture images of multiple fields of view for both the treated and untreated samples.
-
-
Image Analysis:
-
Use image analysis software to measure the length of at least 100 individual cells for each condition and time point.
-
Calculate the average cell length and standard deviation.
-
Compare the average cell length of the treated cells to the untreated control cells at each time point.
-
Caption: Experimental workflow for analyzing bacterial cell filamentation.
In Vitro Potato Microtuberization Assay
This protocol is a general guideline for assessing the effect of this compound on the in vitro formation of microtubers in potato.[17][18][19][20]
Objective: To determine the effect of this compound on the induction and development of potato microtubers in tissue culture.
Principle: Plant tissue culture techniques allow for the propagation of plants under sterile and controlled conditions. The addition of plant growth regulators and other compounds, like this compound, can influence development, including the formation of microtubers.
Materials:
-
Sterile in vitro potato plantlets
-
Murashige and Skoog (MS) medium, including vitamins and sucrose (80 g/L is often used for tuberization)[17]
-
Plant growth regulators (e.g., BAP, Kinetin) as required for the specific potato variety
-
This compound
-
Gelling agent (e.g., agar)
-
Sterile culture vessels (e.g., test tubes or flasks)
-
Laminar flow hood
-
Autoclave
-
Growth chamber or incubator
Procedure:
-
Media Preparation:
-
Prepare MS medium with the desired concentration of sucrose and plant growth regulators.
-
Divide the medium into aliquots and add different concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 mM). A no-inhibitor control is essential.
-
Adjust the pH of the media to approximately 5.8.
-
Add the gelling agent and heat to dissolve.
-
Dispense the media into culture vessels.
-
Autoclave the media and allow it to solidify.
-
-
Explant Preparation and Inoculation:
-
Under sterile conditions in a laminar flow hood, take nodal cuttings from the in vitro potato plantlets. Each cutting should have at least one axillary bud.
-
Inoculate one nodal cutting into each culture vessel, ensuring the node is in contact with the medium.
-
-
Incubation:
-
Data Collection:
-
After a set period (e.g., 4-8 weeks), record the following data for each treatment:
-
Number of microtubers per explant.
-
Diameter and fresh weight of the microtubers.
-
Qualitative observations of plantlet health.
-
-
-
Data Analysis:
-
Calculate the average number and size of microtubers for each concentration of this compound.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments and the control.
-
Caption: Workflow for the in vitro potato microtuberization assay.
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of PARP enzymes. This has significant implications for several cellular signaling pathways, particularly those involved in DNA repair and cell death.
PARP1 in DNA Damage Response
PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating base excision repair (BER).
Caption: PARP1 signaling in the DNA damage response.
PARP1-Mediated Cell Death (Parthanatos)
Under conditions of severe DNA damage, hyperactivation of PARP1 can lead to a form of programmed necrosis known as parthanatos.[21] This process is distinct from apoptosis. Excessive PAR synthesis leads to the depletion of cellular NAD+ and ATP stores. The PAR polymer can also directly signal for the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it induces large-scale DNA fragmentation and cell death.[2][4]
Caption: PARP1-mediated cell death pathway (Parthanatos).
Safety and Handling
This compound is considered hazardous.[6] It may cause skin and serious eye irritation, as well as respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] It should be handled in a well-ventilated area or a fume hood.[21] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[6][21]
Conclusion
This compound is a valuable research tool for studying the roles of PARP and ADP-ribosylation in various biological processes. Its inhibitory activity has implications for cancer research, microbiology, and plant science. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further investigate the mechanisms and potential applications of this compound. As with any biologically active molecule, a thorough understanding of its properties and appropriate handling procedures are essential for safe and effective research.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
- 3. PARP1-mediated necrosis is dependent on parallel JNK and Ca2+/calpain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulation of necrotic cell death: p53, PARP1 and cyclophilin D-overlapping pathways of regulated necrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer | Semantic Scholar [semanticscholar.org]
- 10. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNF-induced necroptosis and PARP-1-mediated necrosis represent distinct routes to programmed necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PARP Universal Colorimetric Assay Kit (4677-096-K) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 16. interchim.fr [interchim.fr]
- 17. Standardization of protocol for in vitro tuberization in potato (Solanum tuberosum) cultivar Kufri Sindhuri | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. scribd.com [scribd.com]
- 20. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 21. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death [cell-stress.com]
Methodological & Application
3-Methoxybenzamide: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybenzamide is a benzamide derivative and a known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA repair and other critical cellular processes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research settings. It includes methodologies for assessing its impact on PARP activity, cell viability, cell cycle progression, and the induction of apoptosis. Quantitative data is summarized for clarity, and key signaling pathways and experimental workflows are visualized.
Introduction
This compound serves as a valuable tool for studying the roles of PARP enzymes in cellular functions such as DNA damage repair, cell death, and cell cycle regulation.[1] Its inhibitory action on PARP makes it a subject of interest in cancer research and other fields where modulation of DNA repair pathways is relevant. These application notes provide a framework for utilizing this compound in various experimental contexts.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Notes |
| 4-Methoxybenzamide | PARP16 | 10,000 | [1] |
| This compound | PARP1 | Not Reported | Requires experimental determination. |
Experimental Protocols
PARP1 Inhibition Assay (Fluorometric)
This protocol is adapted from a general fluorometric PARP1 activity assay and can be used to determine the inhibitory potential of this compound.
Workflow:
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Fluorometric PARP1 Assay Kit (containing a developing reagent that detects a product of the PARP reaction)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (solvent only).
-
In a 96-well black microplate, add the diluted this compound solutions or vehicle control.
-
Add recombinant PARP1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mix containing NAD+ and activated DNA in assay buffer.
-
Initiate the PARP reaction by adding the reaction mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developing reagent from the assay kit.
-
Incubate as per the kit manufacturer's instructions.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Workflow:
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Workflow:
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture cells and treat them with various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis Markers
This protocol is for the detection of changes in the expression of apoptosis-related proteins, such as Bax and Bcl-2, following treatment with this compound.
Workflow:
Materials:
-
Cell line of interest treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Bax, mouse anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the changes in the Bax/Bcl-2 ratio.
Signaling Pathway
PARP1 in DNA Single-Strand Break Repair
This compound, as a PARP inhibitor, interferes with the Base Excision Repair (BER) pathway, a critical process for repairing DNA single-strand breaks (SSBs).
In the event of a DNA single-strand break, PARP1 binds to the damaged site. This binding activates PARP1 to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA Ligase III, to the site of damage, facilitating the repair process. This compound competes with the NAD+ substrate of PARP1, inhibiting the synthesis of PAR chains. This prevents the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired single-strand breaks. These can then be converted into more lethal double-strand breaks during DNA replication, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways (a concept known as synthetic lethality).
Conclusion
The experimental protocols and information provided in this document offer a comprehensive guide for researchers investigating the biological effects of this compound. By utilizing these methodologies, scientists can effectively characterize its inhibitory activity on PARP, and its subsequent effects on cell viability, cell cycle progression, and apoptosis. The provided diagrams offer a visual representation of the underlying mechanisms and experimental procedures, aiding in the design and execution of studies involving this compound. Further research to determine the precise IC50 of this compound against various PARP enzymes and to elucidate its specific effects on different cell lines is encouraged.
References
Application Notes and Protocols for 3-Methoxybenzamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzamide (3-MBA) is a benzamide derivative that functions as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRT).[1][2] PARP enzymes are crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[3] Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, making it a promising strategy in oncology. These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, covering its mechanism of action, protocols for key experiments, and its potential applications in research and drug development.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of PARP enzymes. PARP1, a key member of the PARP family, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits DNA repair machinery.
By inhibiting PARP, this compound prevents the synthesis of PAR, thereby impairing the repair of SSBs. These unrepaired SSBs can then collapse replication forks during DNA replication, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs can lead to synthetic lethality and apoptotic cell death.[4]
Furthermore, PARP inhibition can potentiate the effects of DNA-damaging chemotherapeutic agents, such as temozolomide, by preventing the repair of drug-induced DNA lesions.[5][6]
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [7] |
| Molecular Weight | 151.16 g/mol | [7] |
| CAS Number | 5813-86-5 | [7] |
| Appearance | Solid | |
| Solubility | DMSO |
Table 2: Recommended Concentration Ranges for this compound in Cell Culture (General Guidance)
| Application | Cell Type | Concentration Range | Incubation Time | Notes |
| Cytotoxicity (IC50 Determination) | Various Cancer Cell Lines | 0.1 µM - 10 mM | 24 - 72 hours | Optimal concentration is cell line dependent and requires empirical determination. |
| Apoptosis Induction | Various Cancer Cell Lines | 10 µM - 1 mM | 24 - 48 hours | Concentration and time should be optimized for each cell line. |
| Cell Cycle Arrest | Various Cancer Cell Lines | 10 µM - 500 µM | 18 - 24 hours | Often induces G2/M phase arrest. |
| Synergy with Chemotherapy | e.g., Glioblastoma cells with Temozolomide | 1 µM - 100 µM | 24 - 72 hours | Concentration of 3-MBA should be sub-toxic when used in combination. |
Note: The IC50 values for this compound are not widely reported in the literature for a broad range of cancer cell lines. The provided concentration ranges are based on data from related benzamide derivatives and general knowledge of PARP inhibitors. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound (solid).
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1.51 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT/MTS Assay)
This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared 3-MBA dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as in the highest 3-MBA treatment) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT/MTS Reagent Addition:
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a purple formazan product is visible.
-
-
Solubilization and Measurement:
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
If using MTS, the formazan product is soluble in the culture medium.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours). Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Wash the cells with cold 1X PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing Propidium Iodide and RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
-
Mandatory Visualizations
Signaling Pathway of PARP Inhibition by this compound
Caption: Mechanism of PARP inhibition by this compound leading to apoptosis.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide treatment combined with AZD3463 shows synergistic effect in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Suppression of Glioblastoma Cell Growth by Combined Application of Temozolomide and Dopamine D2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc enhances temozolomide cytotoxicity in glioblastoma multiforme model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxybenzamide: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzamide (3-MBA) is a small molecule inhibitor of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair.[1][2][3][4][5][6] PARP inhibitors have emerged as a significant class of therapeutic agents in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This compound serves as a valuable research tool and a scaffold for the development of more potent and selective PARP inhibitors. These application notes provide an overview of its use in drug discovery and detailed protocols for its characterization.
Mechanism of Action
This compound acts as a competitive inhibitor of PARP enzymes by binding to the nicotinamide adenine dinucleotide (NAD+) binding site, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains.[3] This inhibition of PARP activity disrupts the repair of single-strand DNA breaks (SSBs). Unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to synthetic lethality in cancer cells with compromised homologous recombination repair (HRR) pathways.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its derivatives. Data for this compound itself is limited in publicly available literature; therefore, data for related compounds are also included for comparative purposes.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | Poly(ADP-ribose) synthetase | Enzyme Inhibition | Ki < 2 µM | - | [3] |
| Nimesulide-L1 (a methoxybenzamide derivative) | - | Cytotoxicity (IC50) | < 8.8 µM | H292, SKOV3, SKBR3 | [7] |
| 2-hydroxy-4-methoxy-substituted benzimidazole derivative | - | Antiproliferative (IC50) | 3.1 µM | MCF-7 | [8] |
| 3,4,5-trihydroxy-substituted benzimidazole derivative | - | Antiproliferative (IC50) | 4.8 µM | MCF-7 | [8] |
| Cyano-substituted benzimidazole derivative 10 | - | Antiproliferative (IC50) | 1.2-5.3 µM | Various | [5] |
| Cyano-substituted benzimidazole derivative 11 | - | Antiproliferative (IC50) | 1.2-5.3 µM | Various | [5] |
| N-(1H-benzo[d]imidazol-2-yl)-3,5-dihydroxy-4-methoxybenzamide | Enterococcus faecalis | Antibacterial (MIC) | 8 µM | - | [8] |
Signaling Pathways and Experimental Workflows
PARP-Mediated DNA Damage Repair Pathway
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of this compound.
Caption: PARP1 activation and inhibition by this compound.
Experimental Workflow for Evaluating PARP Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a PARP inhibitor like this compound.
Caption: Preclinical evaluation workflow for PARP inhibitors.
Experimental Protocols
PARP Activity Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric PARP assay kits.
Objective: To quantify the enzymatic activity of PARP in the presence of an inhibitor.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
This compound (or other inhibitors)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 0.2 M HCl)
-
Assay buffer
-
Wash buffer (PBS-T)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Dilute the PARP1 enzyme and biotinylated NAD+ to the desired concentrations in the assay buffer.
-
Reaction Setup:
-
Add 50 µL of assay buffer to each well of the histone-coated plate to rehydrate the histones. Incubate for 30 minutes at room temperature.
-
Remove the buffer and add 25 µL of the this compound dilutions to the appropriate wells.
-
Add 25 µL of the diluted PARP1 enzyme to each well.
-
Initiate the reaction by adding 50 µL of the biotinylated NAD+ solution to each well.
-
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection:
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT)
Objective: To assess the effect of this compound on the viability of cancer cells, often in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient cell line)
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., cisplatin, olaparib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, with or without a fixed concentration of a DNA-damaging agent. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks as an indicator of cellular response to PARP inhibition.[1][2][3][9][10]
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (4%)
-
Triton X-100 (0.3%)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[1][10]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[1][10]
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.[1][10]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[10]
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Western Blot for Cleaved PARP
Objective: To detect apoptosis by measuring the cleavage of PARP1.[8][11][12][13][14]
Materials:
-
Treated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of full-length PARP (116 kDa) and cleaved PARP (89 kDa).[12] An increase in the 89 kDa fragment is indicative of apoptosis.[14]
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 2. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [app.jove.com]
- 3. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Laboratory Synthesis of 3-Methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two common and reliable methods for the laboratory synthesis of 3-methoxybenzamide, a valuable intermediate in pharmaceutical and chemical research. The protocols are designed to be clear and reproducible for researchers with a foundational knowledge of organic synthesis techniques.
Method 1: Synthesis from 3-Methoxybenzoic Acid via Acyl Chloride Intermediate
This classic and robust two-step method involves the conversion of 3-methoxybenzoic acid to its more reactive acyl chloride derivative using thionyl chloride, followed by amination with aqueous ammonia to yield the desired amide. This approach is generally high-yielding and applicable to a wide range of substituted benzoic acids.
Experimental Protocol
Step 1: Synthesis of 3-Methoxybenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 3-methoxybenzoic acid.
-
Slowly add an excess of thionyl chloride to the flask at room temperature with stirring. A typical molar ratio is 2-3 equivalents of thionyl chloride per equivalent of carboxylic acid.
-
The reaction mixture is then heated to reflux for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure. To ensure complete removal, a co-distillation with an inert solvent like toluene can be performed. The crude 3-methoxybenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 3-methoxybenzoyl chloride is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
The solution is cooled in an ice bath (0-5 °C).
-
Concentrated aqueous ammonia (e.g., 25-30% solution) is added dropwise to the cooled and vigorously stirred solution of the acyl chloride. A significant excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure complete conversion.
-
The resulting solid product is collected by filtration, washed thoroughly with cold water to remove ammonium chloride and excess ammonia, and then dried.
-
If necessary, the crude this compound can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.
Workflow Diagram
Application Note: In Vitro Assay Methods for 3-Methoxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Methoxybenzamide (3-MBA) is a benzamide derivative recognized primarily as an inhibitor of ADP-ribosyltransferase (ADPRT) and Poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes are crucial players in cellular processes, particularly in DNA repair and the maintenance of genomic integrity. Upon detecting DNA damage, PARP binds to the DNA breaks and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process is vital for recruiting other DNA repair factors. By inhibiting PARP, this compound can interfere with these repair pathways, a mechanism that is of significant interest in cancer research and other fields.[3][4] This document provides detailed protocols for in vitro assays to characterize the activity and effects of this compound.
Mechanism of Action: PARP Inhibition this compound acts as a competitive inhibitor of poly(ADP-ribose) synthetase.[5] It competes with the enzyme's natural substrate, NAD+, thereby preventing the formation of PAR polymers on target proteins. This inhibition disrupts the downstream signaling cascade that is essential for the recruitment of DNA repair machinery. The abrogation of this repair pathway can lead to the accumulation of DNA damage and, in cells with existing repair deficiencies (like BRCA mutations), can induce cell death through synthetic lethality.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 5813-86-5|DC Chemicals [dcchemicals.com]
- 3. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. abmole.com [abmole.com]
Application Notes and Protocols for the Quantification of 3-Methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Methoxybenzamide in various sample matrices. The protocols are intended to serve as a guide for developing and validating analytical methods for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a benzamide derivative and a known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1] Its role as a PARP inhibitor makes it a compound of interest in cancer research and other therapeutic areas. Accurate and precise quantification of this compound is crucial for understanding its pharmacological effects, ensuring the quality of pharmaceutical formulations, and conducting pharmacokinetic and pharmacodynamic studies.
This document outlines protocols for four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Method Development Workflow
The development and validation of a robust analytical method is a systematic process. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the development and validation of an analytical method.
Signaling Pathway: PARP Inhibition in DNA Single-Strand Break Repair
This compound functions as an inhibitor of PARP enzymes. The following diagram illustrates the role of PARP in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism of its inhibition.
Caption: Mechanism of PARP1 inhibition by this compound in the DNA repair pathway.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium formate (analytical grade).
-
Water (HPLC grade).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and ammonium formate buffer (e.g., 44:56, v/v). The buffer can be prepared by dissolving a suitable amount of ammonium formate in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 213 nm.[2]
-
Injection Volume: 10-20 µL.
-
Run Time: Approximately 12 minutes.[2]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.[2]
-
-
Preparation of Sample Solutions:
-
Bulk Drug: Accurately weigh and dissolve the this compound substance in methanol to obtain a known concentration within the calibration range.
-
Formulations (e.g., tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in methanol, sonicate to ensure complete dissolution, and dilute to a suitable concentration with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
-
Method Validation Parameters:
-
Linearity: Analyze the standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.[2]
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same standard concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery %) | 98.5% - 101.5% |
| Precision (RSD %) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| LOD | ~0.15 µg/mL |
| LOQ | ~0.5 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is suitable for the quantification of this compound in biological matrices such as plasma and cell culture media.[3][4]
Experimental Protocol
-
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[3]
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Stable isotope-labeled internal standard (IS) of this compound (if available).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[3]
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the IS need to be optimized.
-
-
Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add the internal standard solution. Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.[5]
-
Liquid-Liquid Extraction: To 100 µL of plasma with IS, add a suitable extraction solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge. Collect the organic layer, evaporate, and reconstitute.[3]
-
-
Method Validation Parameters:
-
Calibration Curve: Prepare standards in the same biological matrix to be analyzed (matrix-matched calibration) over a suitable concentration range (e.g., 1-500 ng/mL).[4]
-
Accuracy and Precision: Evaluate at low, medium, and high-quality control (QC) concentrations. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).[3]
-
Matrix Effect and Recovery: Assess the influence of the biological matrix on the ionization of the analyte and the efficiency of the extraction process.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term).
-
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (RSD %) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| LLOQ | 1 ng/mL |
| Recovery | > 85% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be used for the quantification of this compound, potentially after derivatization to improve its volatility and thermal stability.
Experimental Protocol
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Solvent (e.g., pyridine, acetonitrile).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification of characteristic fragment ions.
-
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the derivatizing agent and heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.[6]
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
Method Validation:
-
Similar validation parameters as for HPLC and LC-MS/MS should be assessed, including linearity, accuracy, precision, LOD, and LOQ.
-
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (Recovery %) | 95% - 105% |
| Precision (RSD %) | < 15% |
| LOD | ~2 ng/mL |
| LOQ | ~10 ng/mL |
UV-Vis Spectrophotometric Method
This is a simple and cost-effective method for the quantification of this compound in pure form or in simple formulations.
Experimental Protocol
-
Instrumentation:
-
UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Methanol (spectroscopic grade) or a suitable buffer solution.
-
-
Methodology:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.[7]
-
Sample Analysis: Prepare a solution of the sample with an unknown concentration of this compound. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
-
-
Method Validation:
-
Validate for linearity, accuracy, and precision as described for the HPLC method. The specificity of this method is lower and can be affected by interfering substances that absorb at the same wavelength.
-
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| λmax | ~270 nm (in methanol) |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Accuracy (Recovery %) | 98% - 102% |
| Precision (RSD %) | < 2% |
Conclusion
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of bulk drug and formulations, HPLC-UV and UV-Vis spectrophotometry are suitable choices. For the analysis of this compound in complex biological matrices, the high sensitivity and selectivity of LC-MS/MS are preferred. GC-MS can also be a viable option, particularly with appropriate derivatization. All methods should be properly validated to ensure the reliability and accuracy of the results.
References
- 1. LC/MS/MS Method Package for Cell Culture Profiling Ver. 3 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jppres.com [jppres.com]
Application Notes: Utilizing 3-Methoxybenzamide to Elucidate DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Cells have evolved a complex network of DNA repair pathways to counteract this damage. Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical sensors of DNA single-strand breaks (SSBs) and play a pivotal role in initiating the Base Excision Repair (BER) pathway. 3-Methoxybenzamide (3-MB) is a benzamide derivative that acts as a competitive inhibitor of PARP. By blocking the catalytic activity of PARP, 3-MB serves as an invaluable chemical tool for studying the roles of PARP in DNA repair, investigating synthetic lethality in cancer biology, and assessing the potential for sensitizing tumor cells to DNA-damaging therapies.
Introduction to PARP and DNA Repair
The DNA damage response (DDR) is a sophisticated signaling cascade that detects DNA lesions, arrests the cell cycle to allow for repair, and activates the appropriate repair machinery.[1][2] The BER pathway is responsible for correcting small, non-helix-distorting base lesions that arise from oxidation, alkylation, or deamination.[1][3]
A key player in the initial phase of BER is PARP1. Upon detecting an SSB, which is a common intermediate in BER, PARP1 binds to the damaged site.[4][5] This binding activates its enzymatic function, causing it to cleave NAD+ and catalyze the formation of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, such as histones.[5][6] This PARylation event serves as a scaffold to recruit other essential DNA repair factors, including XRCC1 and DNA ligase III, to the site of damage, facilitating the subsequent repair steps.[3][5]
Mechanism of Action: this compound as a PARP Inhibitor
This compound belongs to a class of small molecules that function as PARP inhibitors (PARPi). These inhibitors typically act by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytically active site.[6][7] By occupying the NAD+ binding pocket, 3-MB prevents PARP from synthesizing PAR chains.[7]
This inhibition has two major consequences for the cell:
-
Inhibition of Repair Signaling: Without the PAR scaffold, the recruitment of downstream BER proteins is hindered, leading to an accumulation of unrepaired SSBs.[4][8]
-
PARP Trapping: Some PARP inhibitors not only block catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[6][9] This trapped PARP-DNA complex is highly cytotoxic, as it can obstruct DNA replication, leading to the collapse of replication forks and the formation of more lethal DNA double-strand breaks (DSBs).[8][10]
The accumulation of SSBs and the formation of DSBs are particularly detrimental to cells that have pre-existing defects in other DNA repair pathways, such as Homologous Recombination (HR), which is responsible for repairing DSBs. This concept, known as synthetic lethality, is a cornerstone of PARP inhibitor-based cancer therapy, especially in tumors with mutations in HR genes like BRCA1 or BRCA2.[4][9]
Caption: Mechanism of PARP1 inhibition by this compound in the Base Excision Repair pathway.
Quantitative Data: Inhibitory Activity of Benzamides
Direct IC50 values for this compound are not widely reported in publicly accessible literature. However, data for the closely related and extensively studied PARP inhibitors, 3-Aminobenzamide and 4-Methoxybenzamide, provide a valuable reference for estimating effective concentrations for experimental design. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| 3-Aminobenzamide (3-AB) | PARP | Cell-free | Ki ≈ 2.3 µM | [11] |
| 3-Aminobenzamide (3-AB) | PARP1 | Fluorometric Assay | >100 µM for >75% inhibition | [12] |
| 4-Methoxybenzamide | PARP16 | Cell-free | IC50 = 10,000 nM (10 µM) | [13] |
| DPQ (Control Inhibitor) | PARP1 | Cell-free | IC50 = 40 nM | [11] |
| Olaparib (Control Inhibitor) | PARP1 | Cell-free | IC50 = 5 nM | [11] |
Experimental Applications and Protocols
This compound can be employed in a variety of experimental contexts to probe the function of PARP and the DNA damage response.
Caption: General experimental workflow for studying the effects of this compound.
Protocol 1: In Vitro PARP Activity Assay (Fluorometric)
This protocol is designed to measure the direct inhibitory effect of this compound on PARP1 enzymatic activity in a cell-free system. It is adapted from commercially available fluorometric assay kits.[12]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (nicked)
-
PARP Assay Buffer
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
This compound (and/or other test compounds)
-
PARP inhibitor control (e.g., 3-Aminobenzamide or Olaparib)[12]
-
Developer Reagent (proprietary to kits, generates fluorescent signal)
-
96-well black microtiter plate
-
Fluorescent plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in PARP Assay Buffer. A typical starting range, based on related compounds, might be 1 µM to 10 mM. Prepare a 5X working solution of β-NAD+ (e.g., 2.5 mM for a 0.5 mM final concentration).[12]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
10 µL of PARP Assay Buffer (for blanks) OR 10 µL of test compound dilution.
-
5 µL of PARP1 enzyme solution (e.g., 10 ng/µL working solution).[12]
-
5 µL of Activated DNA (e.g., 10 ng/µL).
-
Mix gently and incubate for 5-10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of the 5X β-NAD+ working solution to each well to start the reaction. Mix gently.
-
Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.
-
Signal Development: Add 20 µL of Developer Reagent to each well. Mix and incubate for 15-30 minutes at room temperature.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., as specified by the kit manufacturer).
-
Data Analysis: Subtract the blank reading from all wells. Plot the fluorescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cell Viability Assay for Chemosensitization
This protocol assesses the ability of this compound to sensitize cancer cells to a DNA-damaging agent like temozolomide (TMZ) or methyl methanesulfonate (MMS). The AlamarBlue (Resazurin) assay is used here as an example.[14]
Materials:
-
Cancer cell line of interest (e.g., LoVo colon cancer cells)[14]
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
DNA-damaging agent (e.g., Temozolomide)
-
This compound
-
AlamarBlue reagent
-
Fluorescent plate reader (e.g., Excitation 544 nm, Emission 590 nm)[14]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
Treatment: Prepare media containing various concentrations of the DNA-damaging agent (e.g., 0-300 µM TMZ) with or without a fixed, non-toxic concentration of this compound. The concentration of 3-MB should be determined in preliminary toxicity assays.
-
Drug Exposure: Remove the old medium from the cells and replace it with the treatment media. Include "vehicle control" and "3-MB only" wells.
-
Incubation: Incubate the cells for a period relevant to the drug's mechanism (e.g., 72 hours).[14]
-
Viability Measurement: Add AlamarBlue reagent to each well (typically 10% of the total volume). Incubate for 4-6 hours at 37°C, or until a color change is apparent.
-
Readout: Measure the fluorescence using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control cells (representing 100% viability). Plot cell viability against the concentration of the DNA-damaging agent for both conditions (with and without 3-MB) to visualize the sensitizing effect.
Protocol 3: Alkaline Comet Assay for DNA Strand Break Quantification
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[15][16] Inhibition of PARP by 3-MB is expected to increase the number of SSBs, resulting in a larger "comet tail."
Materials:
-
Cell suspension (from treated and control cultures)
-
CometAssay® Slides or equivalent
-
Low Melting Point Agarose (LMAgarose)
-
Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline Unwinding/Electrophoresis Solution (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green or propidium iodide)
-
Horizontal electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold 1x PBS at a concentration of ~1 x 10^5 cells/mL.[15] All subsequent steps should be performed under dim light to prevent extraneous DNA damage.[17]
-
Slide Preparation: Melt LMAgarose and cool to 37°C. Combine the cell suspension with the LMAgarose at a ratio of 1:10 (v/v).[17] Immediately pipette ~50 µL of this mixture onto a Comet slide. Allow to solidify at 4°C for 30 minutes.[15]
-
Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate for at least 60 minutes at 4°C.[15] This step removes cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding Solution, ensuring the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C. The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming the comet tail.
-
Neutralization and Staining: Carefully remove the slides, drain excess buffer, and immerse them in Neutralization Buffer for 20-30 minutes. Dry the slides and apply a diluted DNA stain.
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images of individual comets and quantify the DNA damage (e.g., % DNA in tail, tail moment) using specialized software. An increase in tail moment corresponds to an increase in DNA strand breaks.
Conclusion
This compound is a potent tool for investigating the intricate mechanisms of DNA repair. As a competitive inhibitor of PARP, it allows researchers to probe the consequences of blocking the initial steps of the Base Excision Repair pathway. Through the use of in vitro enzymatic assays, cell-based cytotoxicity studies, and direct DNA damage quantification methods, 3-MB can help elucidate the role of PARP in maintaining genomic stability and uncover vulnerabilities in cancer cells that can be exploited for therapeutic benefit. The protocols provided herein offer a robust framework for integrating this compound into studies of DNA repair and cancer biology.
References
- 1. Developing an in silico model of the modulation of base excision repair using methoxyamine for more targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminobenzamide does not alter DNA repair in human fibroblasts through modulation of deoxynucleoside triphosphate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategic Combination of DNA-Damaging Agent and PARP Inhibitor Results in Enhanced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Mono [ADP-ribose] polymerase PARP16 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving 3-Methoxybenzamide
Introduction
3-Methoxybenzamide is a chemical compound utilized in a variety of biological research applications. Proper dissolution is critical for ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization of this compound for both in vitro and in vivo studies, catering to researchers, scientists, and drug development professionals.
Data Presentation: Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized below. It is advisable to use high-purity solvents to prepare solutions.
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | ~198.5 mM |
| Ethanol | ~1 mg/mL[1] | ~6.6 mM |
| DMSO:PBS (pH 7.2) (1:1) | ~0.50 mg/mL[1] | ~3.3 mM |
| Water | Sparingly soluble | Not recommended for stock solutions |
Note: The molecular weight of this compound is 151.16 g/mol .[2]
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various experimental applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 15.12 mg of this compound.
-
Adding Solvent: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the final concentration. For a 100 mM solution, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Protocol for Preparing Working Solutions for In Vitro Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into cell culture media for use in in vitro assays. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should generally not exceed 1%, with many cell lines preferring concentrations at or below 0.1%.[5][6]
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate dilution, perform serial dilutions of the stock solution in pre-warmed cell culture medium.
-
Example for a final concentration of 100 µM with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of cell culture medium. This results in a 1 mM solution with 1% DMSO.
-
Add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 100 µM this compound and 0.1% DMSO.
-
-
-
Direct Dilution (for higher final DMSO concentrations): If a slightly higher DMSO concentration is tolerable, a direct dilution can be performed. For a final concentration of 100 µM with a 0.1% DMSO concentration, add 1 µL of the 100 mM stock solution directly to 1 mL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.
-
Application to Cells: Mix the working solution gently and add it to the cells.
Protocol for Preparing a Formulation for In Vivo Animal Studies
This protocol provides a general guideline for preparing a this compound formulation for administration to animals. The final concentration of DMSO should be kept as low as possible, ideally below 5%, to minimize toxicity.[1] The choice of vehicle may depend on the route of administration and the specific experimental requirements.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle (e.g., saline, corn oil)
-
Sterile tubes for dilution
Procedure:
-
Determine Dosage and Injection Volume: Calculate the required dose of this compound in mg/kg and the final injection volume based on the animal's weight.
-
Dilution of Stock Solution: Dilute the 100 mM DMSO stock solution with a suitable sterile vehicle to achieve the desired final concentration for injection.
-
Example for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL and a final DMSO concentration of 5%:
-
The total dose required is 0.2 mg of this compound.
-
The required concentration in the injection solution is 2 mg/mL.
-
To achieve a 5% final DMSO concentration in the 100 µL injection volume, the volume of the DMSO stock solution should be 5 µL.
-
To get 0.2 mg of this compound from the 100 mM (15.12 mg/mL) stock, you would need approximately 13.2 µL. This indicates that a more concentrated stock solution or a different vehicle system might be necessary if a low injection volume and low DMSO concentration are required.
-
Alternative approach: If the solubility allows, create a less concentrated stock in DMSO and dilute it. For instance, prepare a 20 mg/mL stock in DMSO. To achieve a final injection concentration of 2 mg/mL with 10% DMSO, you would mix 10 µL of the 20 mg/mL stock with 90 µL of the vehicle. Adjustments should be made to keep the DMSO concentration as low as possible.
-
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the chosen vehicle.
-
Administration: Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal, intravenous, oral).
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
References
Troubleshooting & Optimization
Troubleshooting 3-Methoxybenzamide experiment variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with 3-Methoxybenzamide.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary applications?
This compound (3-MB) is a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2] It is widely used in cancer research to induce synthetic lethality in cells with deficient DNA repair mechanisms, particularly those with BRCA1/2 mutations.[2] Additionally, 3-MB has been shown to inhibit cell division in bacteria, such as Bacillus subtilis, by targeting the FtsZ protein.[3][4] It also has applications in plant tissue culture, where it can enhance growth and microtuberization.[5]
How should this compound be prepared and stored for cell culture experiments?
For in vitro experiments, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. It is crucial to use high-purity this compound to avoid introducing confounding variables into your experiments. The stability of this compound in cell culture media can be influenced by components in the media, so it's recommended to prepare fresh dilutions from the stock solution for each experiment.[6][7][8] Unused stock solutions should be stored at -20°C or -80°C to maintain stability.[5]
What are the known off-target effects of this compound?
While this compound is primarily known as a PARP inhibitor, like many small molecule inhibitors, it may have off-target effects. The specificity of PARP inhibitors can vary, and they may interact with other proteins or cellular processes.[1] It is important to include appropriate controls in your experiments to account for potential off-target effects. These can include using multiple cell lines with varying genetic backgrounds and employing secondary assays to confirm that the observed phenotype is due to PARP inhibition.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
Problem: High variability in cell viability data (e.g., MTT, MTS, or CellTiter-Glo assays) when treating cells with this compound.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reversed pipetting technique. Visually inspect plates after seeding to confirm even cell distribution.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration and cell stress.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity.
-
-
Variable Drug Concentration: Inaccurate dilutions or degradation of this compound can cause inconsistent effects.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Perform serial dilutions carefully and vortex between each dilution step.
-
-
Inconsistent Incubation Times: Variations in the timing of drug addition or assay readout can affect results.
-
Solution: Use a timer to ensure consistent incubation periods for all plates and experimental groups.
-
-
Interference with Assay Reagents: The chemical properties of this compound or the solvent (e.g., DMSO) may interfere with the assay chemistry.
-
Solution: Run a control plate with media, this compound at the highest concentration used, and the assay reagent to check for any direct chemical reactions that could alter the readout.
-
Experimental Workflow for Troubleshooting Cell Viability Assays:
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Variability in Bacillus subtilis Growth Inhibition
Problem: Inconsistent effects of this compound on Bacillus subtilis growth, filamentation, or lysis.[3]
Possible Causes and Solutions:
-
Inoculum Variability: Differences in the starting cell density or growth phase of the bacterial culture can lead to varied responses.
-
Solution: Standardize the inoculum preparation by using a culture in the mid-logarithmic growth phase and normalizing the starting optical density (OD) for all experiments.
-
-
Media Composition: Minor variations in media components can affect bacterial growth and sensitivity to inhibitors.
-
Solution: Use a consistent source and lot of media components. Prepare media in large batches to minimize variability between experiments.
-
-
Inaccurate this compound Concentration: As with cell-based assays, incorrect drug concentrations are a common source of error.
-
Solution: Prepare fresh dilutions from a validated stock solution for each experiment.
-
-
Incubation Conditions: Fluctuations in temperature or aeration can impact bacterial growth rates and drug efficacy.
-
Solution: Use a calibrated incubator with consistent temperature and shaking speed. Ensure culture flasks are of a consistent size and volume to maintain uniform aeration.
-
Quantitative Data Summary: this compound Effect on B. subtilis
| Parameter | Condition | Observation |
| Growth Inhibition | > 5 mM 3-MB in LB plates | No growth of UOT1285 strain.[3] |
| Growth Kinetics | 10 mM 3-MB in LB liquid | OD660 increases for ~2 hours, then rapidly decreases.[3] |
| Cell Viability | 10 mM 3-MB in LB liquid | Viable cell count (CFU) decreases after 1 hour.[3] |
| Morphology | 10 mM 3-MB in LB liquid | Filamentous cell morphology observed.[3] |
Unexpected Cell Cycle Analysis Results
Problem: Inconsistent or unexpected cell cycle distribution after treatment with this compound.
Possible Causes and Solutions:
-
Cell Synchronization Issues: If using synchronized cell populations, incomplete or variable synchronization can lead to inconsistent starting cell cycle profiles.
-
Solution: Validate the synchronization protocol using a time-course experiment and flow cytometry to confirm the percentage of cells in the desired phase.
-
-
Fixation and Staining Artifacts: Improper cell fixation or staining can lead to broadened peaks and inaccurate cell cycle phase distribution.
-
Solution: Use cold ethanol for fixation and add it dropwise while vortexing to prevent cell clumping. Ensure complete RNase treatment to avoid staining of double-stranded RNA.
-
-
Drug-Induced Apoptosis: At higher concentrations or longer incubation times, this compound may induce apoptosis, leading to a sub-G1 peak and altered cell cycle profiles.
-
Solution: Perform a dose-response and time-course experiment to identify a concentration and time point that induces cell cycle arrest without significant apoptosis. Co-stain with an apoptosis marker like Annexin V to differentiate between cell cycle arrest and cell death.
-
-
Inconsistent Cell Density: High cell density can lead to contact inhibition, altering the cell cycle distribution of the control population.
-
Solution: Seed cells at a density that allows for logarithmic growth throughout the experiment.
-
Logical Flow for Troubleshooting Cell Cycle Analysis:
Caption: Troubleshooting steps for inconsistent cell cycle analysis.
Experimental Protocols
PARP Inhibition Assay (Colorimetric)
This protocol is a general guideline for a colorimetric PARP inhibition assay and should be optimized for your specific experimental conditions.
-
Plate Preparation: Coat a 96-well plate with histones, which will serve as the substrate for PARP.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer.
-
Prepare a PARP enzyme solution and a PARP cocktail containing biotinylated NAD+.
-
-
Reaction:
-
Add the this compound dilutions to the appropriate wells.
-
Add the PARP enzyme to all wells except the negative control.
-
Initiate the reaction by adding the PARP cocktail.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP to each well and incubate.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
-
Data Analysis:
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[9]
-
Bacillus subtilis Growth Inhibition Assay
-
Culture Preparation: Inoculate a single colony of B. subtilis into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
Inoculum Standardization: The next day, dilute the overnight culture into fresh, pre-warmed LB broth to an OD600 of approximately 0.05-0.1.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions in LB broth.
-
Assay Setup: In a 96-well plate, add the standardized bacterial culture and the this compound dilutions. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubation and Monitoring: Incubate the plate at 37°C with shaking in a plate reader. Measure the OD600 at regular intervals (e.g., every 30 minutes) for 12-24 hours.
-
Data Analysis: Plot the OD600 values over time to generate growth curves.[10] Determine the minimum inhibitory concentration (MIC) and observe any changes in the growth kinetics. For filamentation analysis, cells can be collected at different time points and observed under a microscope.[3]
Signaling Pathways
PARP Signaling Pathway in DNA Repair
Caption: Simplified PARP1 signaling pathway in response to DNA single-strand breaks.
Inhibition of FtsZ in Bacillus subtilis by this compound
Caption: Mechanism of this compound inhibiting bacterial cell division by targeting FtsZ.[3][11]
References
- 1. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lethal Effect of a Benzamide Derivative, this compound, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lethal effect of a benzamide derivative, this compound, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Methoxybenzamide (3-MBA) for Cell Viability Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using 3-Methoxybenzamide (3-MBA) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize 3-MBA concentration and ensure the reliability of your cell viability data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MBA) and what is its mechanism of action?
A1: this compound (3-MBA), also known as m-Anisamide, is a small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRTs).[1][2][3][4] PARP enzymes are critical for cellular responses to DNA damage, particularly in the repair of single-strand breaks. By inhibiting PARP, 3-MBA prevents the repair of these breaks.[5] During DNA replication, unrepaired single-strand breaks can be converted into more lethal double-strand breaks. In cells with compromised homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality and is a key strategy in cancer therapy.[5][6]
Q2: What is a typical starting concentration for 3-MBA in cell viability experiments?
A2: There is no single optimal concentration for 3-MBA; the effective dose is highly dependent on the cell type, experimental duration, and the specific biological question.[7][8] Published studies show a wide range of effective concentrations across different models. For initial experiments, it is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How should I prepare and store 3-MBA stock solutions?
A3: 3-MBA is typically supplied as a powder.[3] To prepare a stock solution, dissolve the powder in a sterile solvent such as Dimethyl Sulfoxide (DMSO). For example, to create a 10 mM stock solution, dissolve 1.5116 mg of 3-MBA (Molecular Weight: 151.16 g/mol ) in 1 mL of DMSO.[4] It is recommended to create small aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1] Stock solutions stored at -20°C should be used within a month, while those at -80°C can be stable for up to six months.[1]
Q4: What is the maximum recommended DMSO concentration in the final culture medium?
A4: High concentrations of DMSO can be toxic to cells and confound experimental results.[8][9] The final concentration of DMSO in your cell culture medium should be kept consistent across all conditions (including vehicle controls) and should generally not exceed 0.5%.[9] For many cell lines, it is best practice to maintain a final DMSO concentration of 0.1% or lower.[10]
Q5: How long should I treat my cells with 3-MBA?
A5: The optimal treatment duration depends on the cell line's doubling time and the specific endpoint being measured. Typical incubation times for cell viability assays range from 24 to 72 hours. Longer incubation times may be necessary for slower-growing cell lines. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) in parallel with your dose-response study to identify the most appropriate endpoint.
Section 2: Troubleshooting Guide
Problem: I don't see any effect of 3-MBA on my cells, even at high concentrations.
-
Possible Cause 1: Inactive Compound. The 3-MBA stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from the powder. Ensure proper storage of aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1]
-
-
Possible Cause 2: Cell Line Resistance. Your cell line may have a highly efficient homologous recombination repair system, making it resistant to PARP inhibitors alone.
-
Possible Cause 3: Insufficient Incubation Time. The treatment duration may be too short for the cytotoxic effects to manifest.
-
Solution: Increase the incubation time. Perform a time-course experiment to determine the optimal duration for observing an effect.
-
Problem: All my cells died, even at the lowest 3-MBA concentration.
-
Possible Cause 1: Calculation Error. The stock solution may be more concentrated than intended, or a dilution error may have occurred.
-
Solution: Double-check all calculations for stock preparation and serial dilutions. When in doubt, prepare a fresh stock solution and dilutions.
-
-
Possible Cause 2: High Cell Line Sensitivity. The chosen cell line might be exceptionally sensitive to PARP inhibition.
-
Solution: Expand the dose-response curve to include a much lower range of concentrations (e.g., nanomolar to low micromolar) to identify a non-lethal dose.
-
-
Possible Cause 3: Solvent Toxicity. If the low concentration of 3-MBA was prepared from a very high concentration stock, the final DMSO concentration might be too high.
-
Solution: Calculate the final DMSO percentage in your media. Ensure it is below the toxic threshold for your cells (typically <0.5%) and is consistent across all wells, including the vehicle control.[9]
-
Problem: My results are not reproducible between experiments.
-
Possible Cause 1: Inconsistent Cell Health or Density. Variations in cell passage number, confluency at the time of seeding, or initial seeding density can affect drug sensitivity.
-
Solution: Use cells from a consistent, low passage number. Standardize your cell seeding protocol to ensure uniform cell numbers and confluency in every experiment.
-
-
Possible Cause 2: Reagent Variability. Inconsistent preparation of drug dilutions or assay reagents can lead to variable results.
-
Solution: Use freshly prepared dilutions for each experiment. Ensure all reagents are within their expiration dates and have been stored correctly. Follow a standardized protocol (SOP) for all experimental steps.[12]
-
-
Possible Cause 3: Edge Effects in Plate Assays. Wells on the perimeter of multi-well plates are prone to evaporation, which can concentrate the drug and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Section 3: Experimental Protocols & Data
Data Presentation: Published Concentration Ranges of 3-MBA
The effective concentration of 3-MBA varies significantly depending on the biological system under investigation. The following table summarizes ranges reported in the literature to illustrate this variability.
| Model System | Organism/Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Bacteria | Bacillus subtilis | 5 mM - 35 mM | Inhibition of cell division, filamentation, cell lysis. | [13] |
| Plant Tissue Culture | Solanum tuberosum | 0.2 mM - 0.6 mM | Enhanced in vitro growth and microtuber formation. | [1] |
| Mammalian Cells | ftsZ mutant strains | 0 - 30 mM | Inhibition of Z-ring formation. | [1] |
Protocol 1: Preparation of a 10 mM 3-MBA Stock Solution
Materials:
-
This compound powder (MW: 151.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Method:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 1.5 mg of 3-MBA powder into the tube. Record the exact weight.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = (Mass (g) / 151.16 g/mol ) / 0.010 mol/L
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into sterile, single-use volumes (e.g., 20 µL) to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Determining the IC50 of 3-MBA via Cell Viability Assay (Resazurin-Based)
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
10 mM 3-MBA stock solution in DMSO
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
Method:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Drug Dilution: Prepare a serial dilution series of 3-MBA in complete culture medium. Start with a high concentration (e.g., 10 mM) and perform 1:10 dilutions to cover a broad range (e.g., 10 mM down to 1 nM). Also prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Remove the old medium from the cells. Add 100 µL of the prepared 3-MBA dilutions and controls to the appropriate wells. Include "no-cell" blanks containing medium only. Incubate the plate for your desired time (e.g., 48 or 72 hours).
-
Viability Measurement:
-
Add 10 µL (or manufacturer's recommended volume) of the resazurin reagent to each well.
-
Incubate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control ((Treated Well / Vehicle Control Well) * 100).
-
Plot the normalized viability against the log of the 3-MBA concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Section 4: Visual Guides & Pathways
Caption: Experimental workflow for determining the optimal concentration of 3-MBA.
Caption: Mechanism of action of 3-MBA via PARP inhibition and synthetic lethality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound 5813-86-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound 97 5813-86-5 [sigmaaldrich.com]
- 5. PARP Inhibitors Effectively Reduce MAPK Inhibitor Resistant Melanoma Cell Growth and Synergize with MAPK Inhibitors through a Synthetic Lethal Interaction In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mcgill.ca [mcgill.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. The Lethal Effect of a Benzamide Derivative, this compound, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with 3-Methoxybenzamide stability in solution
Welcome to the technical support center for 3-Methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C.[1] Stock solutions, typically prepared in organic solvents like DMSO, are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: What are the best solvents for preparing stock solutions of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it with the aqueous buffer of choice.
Q3: How stable is this compound in aqueous solutions?
A3: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh aqueous dilutions from a DMSO stock solution just before use. If temporary storage is necessary, it should not exceed 24 hours.
Q4: Is this compound sensitive to light?
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[1] Contact with these substances should be avoided as it may lead to degradation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability-related issues you might encounter during your experiments with this compound.
Problem 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in your stock or working solutions.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Precipitation observed upon dilution of DMSO stock solution into aqueous buffer.
This is a common issue due to the lower solubility of many organic compounds in aqueous solutions.
Caption: Troubleshooting workflow for precipitation issues.
Stability Profile of a Representative Benzamide (Trimethobenzamide)
While specific quantitative stability data for this compound is not available in the public domain, forced degradation studies on the structurally similar compound, trimethobenzamide, can provide valuable insights into the potential stability liabilities of this class of molecules. The following table summarizes the degradation of trimethobenzamide under various stress conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) |
| Acidic Hydrolysis | 1 M HCl | 8 hours | 70°C | No degradation |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 70°C | Significant degradation |
| Neutral Hydrolysis | Water | 8 hours | 70°C | No degradation |
| Oxidative Degradation | 30% H₂O₂ | 8 hours | 70°C | Significant degradation |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Ambient | No degradation |
| Thermal Degradation | Dry Heat | 48 hours | 105°C | No degradation |
Data is illustrative and based on studies of trimethobenzamide. Actual degradation of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Thermal Degradation: Expose the solid powder of this compound to dry heat at 105°C for 48 hours.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and to identify any degradation products.
Caption: Experimental workflow for a forced degradation study.
Signaling Pathways
PARP-1 Inhibition Pathway
This compound is known to be an inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP-1 is a key enzyme in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of SSBs, which can result in the formation of double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death. This is the principle of synthetic lethality.
Caption: Signaling pathway of PARP-1 inhibition by this compound.
FtsZ Inhibition Pathway in Bacteria
In bacteria, this compound has been shown to inhibit cell division by targeting the FtsZ protein. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization or dynamics disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell lysis.
Caption: Pathway of FtsZ inhibition leading to bacterial cell death.
References
How to improve 3-Methoxybenzamide solubility for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 3-Methoxybenzamide in experimental assays. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal solubility and performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound exhibits the highest solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[1][2] For most biological assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I prevent this?
A2: This is a common issue due to the poor aqueous solubility of this compound. To mitigate precipitation, it is crucial to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2] We recommend not exceeding a final DMSO concentration of 1% in your aqueous solution, although the optimal concentration may vary depending on the specific buffer and experimental conditions. A stepwise dilution, with vigorous vortexing, can also be beneficial.
Q3: What is the recommended storage condition for this compound solutions?
A3: this compound should be stored at -20°C as a crystalline solid for long-term stability (≥4 years).[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is not recommended to store aqueous solutions for more than one day.[2]
Q4: How does pH affect the solubility of this compound?
Q5: Does temperature influence the solubility of this compound?
A5: Yes, as with most solid compounds, the solubility of this compound in various solvents tends to increase with temperature.[3][4] For hard-to-dissolve situations, gentle warming (e.g., to 37°C) can aid in solubilization, but the solution should be cooled to room temperature before use in assays to ensure stability.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1][2] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [1][2] |
| Ethanol | ~1 mg/mL | [1][2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL | [1][2] |
| Water | Sparingly soluble | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 151.16 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.51 mg of this compound into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
General Protocol for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cells of interest plated in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of working solutions by diluting the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute 1 µL of the 10 mM stock into 99 µL of medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the desired volume of the working solutions to the respective wells. Ensure that the final DMSO concentration in each well is consistent across all conditions, including the vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired period under standard cell culture conditions.
-
Proceed with the specific assay readout (e.g., cell viability, protein expression).
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for solubility issues.
Caption: PARP inhibition signaling pathway.
References
Technical Support Center: 3-Methoxybenzamide Purity Analysis and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and quality control of 3-Methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A1: this compound, also known as m-anisamide, is a chemical compound with the molecular formula C₈H₉NO₂.[1] It serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). For instance, it is a precursor in the preparation of 3-methoxypropiophenone.[2][3] In biochemical research, it is known as an inhibitor of ADP-ribosyltransferase (ADPRTs) and PARP enzymes.[4]
Q2: What are the typical purity specifications for this compound?
A2: Commercially available this compound is often supplied with a purity of 97% or higher. For pharmaceutical applications, much stricter purity thresholds are required, often exceeding 99.5%, with specific limits on individual known and unknown impurities as per regulatory guidelines like those from the International Council for Harmonisation (ICH).
Q3: What are the potential impurities in this compound?
A3: Potential impurities in this compound can originate from the synthetic route or degradation. Common process-related impurities may include:
-
Starting Materials: 3-methoxybenzoic acid, 3-methoxybenzoyl chloride.[2][3]
-
Byproducts: Isomeric benzamides or other reaction side-products.
-
Residual Solvents: Solvents used during synthesis and purification.
Degradation impurities can form due to hydrolysis, oxidation, or photolysis. The primary degradation product is often the corresponding carboxylic acid, 3-methoxybenzoic acid, formed by the hydrolysis of the amide bond.
Q4: How should this compound samples be stored?
A4: this compound is a combustible solid. It should be stored in a well-sealed container in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.
Q5: What analytical techniques are most suitable for purity analysis of this compound?
A5: The most common and effective techniques for purity analysis of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and separating related substance impurities.
-
Gas Chromatography (GC): Suitable for assessing purity and identifying volatile or semi-volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation and identification of impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS) for the identification and characterization of impurities based on their mass-to-charge ratio.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is adapted from a validated procedure for a structurally related benzamide derivative and is suitable for the determination of purity and related substances of this compound.[5][6]
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase (initial composition) to obtain a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is suitable for the identification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Data acquisition and processing software with a spectral library (e.g., NIST).
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless or with an appropriate split ratio) |
| Oven Program | Initial: 60 °C for 2 minRamp: 15 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation:
-
Dissolve approximately 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Vortex to ensure complete dissolution.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peaks | - No sample injected- Detector off or not at the correct wavelength- Incorrect mobile phase composition | - Verify injection- Check detector settings- Prepare fresh mobile phase and prime the system |
| Peak Tailing | - Column overload- Secondary interactions with residual silanols on the column- Mismatched injection solvent | - Reduce sample concentration- Use a base-deactivated column or add a competing base to the mobile phase- Dissolve the sample in the mobile phase |
| Peak Fronting | - Column overload- Sample dissolved in a stronger solvent than the mobile phase | - Dilute the sample- Dissolve the sample in the mobile phase |
| Split Peaks | - Clogged column frit or void in the column packing- Co-elution of an impurity | - Back-flush the column; if the problem persists, replace the column- Optimize the gradient to improve separation |
| Baseline Noise | - Air bubbles in the system- Contaminated mobile phase or detector cell- Pump malfunction | - Degas the mobile phase and prime the system- Flush the system with a strong solvent; clean the detector cell- Check pump seals and pistons |
| Retention Time Shift | - Change in mobile phase composition or pH- Fluctuation in column temperature- Column degradation | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control- Replace the column |
GC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peaks | - Syringe or injector issue- No sample reaching the ion source | - Check the syringe and injector for blockages- Verify carrier gas flow and check for leaks |
| Poor Peak Shape | - Column contamination or degradation- Improper injection technique | - Bake out the column; trim the column inlet- Ensure a fast and smooth injection |
| Low Sensitivity | - Contaminated ion source- Detector issue | - Clean the ion source- Tune the mass spectrometer |
| Mass Spectra Mismatch | - Co-eluting peaks- Incorrect background subtraction | - Improve chromatographic separation- Manually inspect and select the background spectrum |
Visualizations
Caption: A typical workflow for the purity analysis of this compound.
References
- 1. This compound | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101671245B - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
- 3. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Avoiding degradation of 3-Methoxybenzamide during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-Methoxybenzamide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent. For maximum stability, adhere to the following guidelines.[1][2]
Q2: How long can I store this compound?
A2: The shelf-life of this compound is dependent on the storage conditions. The table below summarizes the recommended storage duration to maintain the integrity of the compound.[1]
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in the physical state of the powder, such as clumping, which may indicate moisture absorption. For solutions, precipitation upon storage at low temperatures could indicate solubility issues rather than degradation, but a change in the solution's color may suggest chemical instability.
Q4: What materials should I avoid when handling or storing this compound?
A4: this compound is incompatible with strong oxidizing agents, strong reducing agents, and strong acids or alkalis.[2] Contact with these substances can lead to rapid degradation of the compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Precautions |
| Powder | -20°C | Up to 3 years[1] | Tightly sealed[2][3] | Protect from light and moisture[2] |
| 4°C | Up to 2 years[1] | Tightly sealed[2][3] | Protect from light and moisture[2] | |
| In Solvent | -80°C | Up to 6 months[1] | Tightly sealed vials | Use appropriate solvent; DMSO is common[1] |
| -20°C | Up to 1 month[1] | Tightly sealed vials | Use appropriate solvent; DMSO is common[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Powder (Yellowing) | Oxidation or light exposure | Discard the reagent. Ensure future storage is in a dark, oxygen-free environment (e.g., using an inert gas like argon or nitrogen). |
| Clumping of Powder | Moisture absorption | If clumping is minimal, the compound might still be usable but should be tested for purity. For future use, store in a desiccator. |
| Precipitate in Solution | Poor solubility at storage temperature | Warm the solution to room temperature and vortex to redissolve. If it does not redissolve, it may indicate degradation. |
| Unexpected Experimental Results | Compound degradation | Verify the purity of your this compound stock using an appropriate analytical method like HPLC. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. This method should be optimized for your specific equipment and requirements.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 HPLC column
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: ~225 nm or ~270 nm (based on UV absorbance spectrum)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.
Visualizations
Workflow for Handling and Storing this compound
Troubleshooting Degradation Issues
References
Technical Support Center: Interpreting Unexpected Results in 3-Methoxybenzamide Assays
Welcome to the technical support center for 3-Methoxybenzamide (3-MBA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments involving 3-MBA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (3-MBA) is a small molecule inhibitor primarily known for its activity against two main classes of enzymes:
-
Poly(ADP-ribose) polymerases (PARPs): In eukaryotic cells, 3-MBA acts as a competitive inhibitor of PARPs, particularly PARP-1 and PARP-2, which are crucial for DNA repair. By inhibiting these enzymes, 3-MBA can prevent the repair of single-strand DNA breaks, leading to the formation of more cytotoxic double-strand breaks, especially in cells with existing DNA repair deficiencies.
-
ADP-ribosyltransferases (ADPRTs): 3-MBA also inhibits other ADPRTs.[1]
-
FtsZ in bacteria: In some bacteria, such as Bacillus subtilis, 3-MBA has been shown to inhibit cell division by targeting the FtsZ protein, a homolog of eukaryotic tubulin that is essential for forming the Z-ring during cytokinesis.[2][3]
Q2: I am seeing variable IC50 values for 3-MBA in my cancer cell line assays. What could be the cause?
Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Line Specifics: Different cell lines have varying levels of PARP expression and different efficiencies in their DNA damage response pathways. A cell line with a compromised DNA repair pathway (e.g., BRCA mutations) will likely be more sensitive to 3-MBA.
-
Experimental Conditions: Assay conditions such as cell density, incubation time, and the specific viability assay used (e.g., MTT, MTS, CellTiter-Glo) can all influence the apparent IC50.
-
Compound Stability: Ensure that your 3-MBA stock solution is properly stored and has not degraded. Repeated freeze-thaw cycles should be avoided.
-
Off-Target Effects: At higher concentrations, 3-MBA may have off-target effects that contribute to cytotoxicity, leading to variability between different cell lines and experimental setups.[4]
Q3: My results show that 3-MBA is less potent than expected in my PARP inhibition assay. Why might this be?
Several factors could contribute to lower-than-expected potency:
-
Assay Format: The type of PARP assay (e.g., enzymatic activity, PARP trapping) can yield different potency values.
-
Reagent Quality: The purity and activity of the recombinant PARP enzyme and the quality of the NAD+ substrate are critical for accurate results.
-
Competition with NAD+: As a competitive inhibitor, the concentration of NAD+ in your assay will directly impact the apparent IC50 of 3-MBA. Ensure you are using a consistent and appropriate concentration of NAD+.
-
Incorrect Buffer or pH: The assay buffer and pH must be optimal for PARP activity.
Q4: I am observing filamentous growth in my bacterial cultures treated with 3-MBA, but the MIC is very high. Is this normal?
Yes, this can be a normal observation. 3-MBA's primary antibacterial effect is the inhibition of cell division through targeting FtsZ, which leads to cell filamentation.[5] However, 3-MBA is often described as having weak antibacterial activity, with high Minimum Inhibitory Concentrations (MICs).[6] The filamentous phenotype is a direct indicator of the compound's mechanism of action, even if high concentrations are required for complete growth inhibition.
Troubleshooting Guides
Issue 1: High Background in Enzymatic (PARP) Assays
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers are filtered and free of microbial contamination.[7] |
| Non-specific Binding | Increase the number of washing steps. Use a blocking agent, such as BSA, in your assay buffer. |
| Substrate Instability | Prepare fresh NAD+ for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Plate Type | For fluorescence-based assays, use black plates to minimize background. For luminescence, use white plates.[8] |
| Light-sensitive Reagents | Protect fluorescent or chemiluminescent substrates from light during incubation.[9] |
Issue 2: Inconsistent Results in Cell-Based (e.g., Viability) Assays
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments.[10] |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding in each well. Avoid the outer wells of the plate which are prone to evaporation (the "edge effect").[11] |
| Compound Precipitation | Visually inspect the wells after adding 3-MBA to ensure it is fully dissolved in the media. Use a concentration of DMSO that is non-toxic to the cells. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.[10] |
| Assay Timing | Perform the assay when cells are in the exponential growth phase for consistent metabolic activity.[5] |
Data Presentation
Table 1: Reported IC50 Values for this compound in PARP Inhibition Assays
| Cell Line/Enzyme | Assay Type | IC50 (µM) | Reference |
| HCT116 | Antiproliferative | ~8.0 | [12] |
| MDA-MB-231 | Antiproliferative | >50 | [12] |
| HeLa | Antiproliferative | >50 | [12] |
| A549 | Antiproliferative | >50 | [12] |
| A375 | Antiproliferative | >50 | [12] |
| PARP-1 (in vitro) | Enzymatic | ~5.0 | [12] |
Note: IC50 values can vary significantly based on the specific experimental conditions.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | >5000 | [2] |
| Staphylococcus aureus | Not widely reported | - |
| Escherichia coli | Not widely reported | - |
Note: 3-MBA is generally considered to have weak antibacterial activity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the 3-MBA dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well containing 100 µL of medium.[4]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[4]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: In Vitro PARP Inhibition Assay (Colorimetric)
-
Plate Coating: Coat a 96-well plate with histones and allow it to dry.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., BSA solution) to prevent non-specific binding.
-
Reaction Setup: In each well, add PARP assay buffer, activated DNA, and the desired concentration of this compound or control inhibitor.
-
Enzyme Addition: Add purified PARP enzyme to initiate the reaction.
-
NAD+ Addition: Add biotinylated NAD+ to the wells and incubate to allow for poly(ADP-ribosyl)ation.
-
Detection: Add streptavidin-HRP conjugate, followed by a colorimetric HRP substrate (e.g., TMB).
-
Absorbance Reading: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control.
Protocol 3: Bacterial Growth Inhibition Assay (Broth Microdilution)
-
Bacterial Culture Preparation: Grow a fresh overnight culture of the test bacterium in a suitable broth medium.
-
Culture Dilution: Dilute the overnight culture to a standardized cell density (e.g., ~5 x 10^5 CFU/mL).[13]
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculation: Add the diluted bacterial culture to each well containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.[14]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of 3-MBA that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Lethal Effect of a Benzamide Derivative, this compound, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lethal effect of a benzamide derivative, this compound, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. novateinbio.com [novateinbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. microbe-investigations.com [microbe-investigations.com]
Refining 3-Methoxybenzamide treatment protocols for specific cell lines
Welcome to the technical support center for 3-Methoxybenzamide (3-MBA). This resource is designed to assist researchers, scientists, and drug development professionals in refining treatment protocols for specific cell lines and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRT). PARP enzymes are crucial for cellular processes, including DNA repair, transcription, and apoptosis. By inhibiting PARP, 3-MBA can interfere with the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in organic solvents like DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM or 100 mM stock solution can be prepared and stored at -20°C for short-term storage or -80°C for long-term storage. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected effects of this compound on cancer cells?
A3: As a PARP inhibitor, this compound is expected to induce cell cycle arrest, apoptosis, and a decrease in cell viability in cancer cell lines. The extent of these effects can vary depending on the cell line's genetic background, particularly its DNA repair capabilities. Cell lines with mutations in DNA repair genes, such as BRCA1 or BRCA2, are often more sensitive to PARP inhibitors.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of 3-MBA on cell viability. | 1. Sub-optimal concentration: The concentration of 3-MBA may be too low to induce a significant effect in the chosen cell line. 2. Short incubation time: The treatment duration may not be sufficient for the effects of PARP inhibition to manifest. 3. Cell line resistance: The cell line may have robust DNA repair mechanisms that compensate for PARP inhibition. 4. Drug inactivity: The 3-MBA may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., from 1 µM to 100 µM) to determine the optimal effective concentration for your cell line. 2. Extend the incubation period: Treat cells for longer durations (e.g., 48, 72, or 96 hours). 3. Use a different cell line: Consider using a cell line known to be sensitive to PARP inhibitors (e.g., BRCA-mutant lines). 4. Use a fresh stock of 3-MBA: Prepare a new stock solution from a reliable source and store it properly. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Inaccurate pipetting: Errors in pipetting the drug or reagents can introduce variability. 3. Edge effects: Wells on the perimeter of the plate may experience different environmental conditions (e.g., temperature, evaporation) than interior wells. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumps. 2. Calibrate pipettes: Regularly check and calibrate your pipettes for accuracy. 3. Avoid using the outer wells of the plate: Fill the outer wells with sterile PBS or media to minimize edge effects. |
| Unexpected cell morphology or off-target effects. | 1. High DMSO concentration: The concentration of the solvent used to dissolve 3-MBA may be toxic to the cells. 2. Off-target effects of 3-MBA: At high concentrations, 3-MBA may inhibit other cellular targets besides PARP. | 1. Maintain a low final DMSO concentration: Ensure the final DMSO concentration in the culture medium is below 0.5%. 2. Consult literature for known off-target effects: Research potential off-target activities of 3-MBA and consider their implications for your experimental interpretation. |
| Precipitation of 3-MBA in culture medium. | Poor solubility: this compound has limited solubility in aqueous solutions. | Prepare a higher concentration stock in DMSO: This allows for a smaller volume of the stock solution to be added to the medium, reducing the risk of precipitation. Ensure thorough mixing after adding the drug to the medium. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound on specific cell lines.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
HeLa, MCF-7, or A549 cells
-
This compound
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 3-MBA. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
HeLa, MCF-7, or A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by flow cytometry.
Materials:
-
HeLa, MCF-7, or A549 cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in different cancer cell lines after 48 hours of treatment. These values are for illustrative purposes and should be experimentally determined for your specific conditions.
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 40 |
| A549 (Lung Cancer) | 35 |
Visualizations
Signaling Pathway of PARP Inhibition by this compound
Validation & Comparative
A Comparative Guide to PARP Inhibitors: 3-Methoxybenzamide Versus Leading Clinical Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 3-Methoxybenzamide with other prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib. The information is curated to assist researchers and drug development professionals in understanding the relative potency and mechanisms of these inhibitors, supported by experimental data and detailed methodologies.
Efficacy Comparison of PARP Inhibitors
The inhibitory potency of PARP inhibitors is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The table below summarizes the in vitro IC50 values of this compound and other leading PARP inhibitors against PARP1 and PARP2, the primary targets in cancer therapy.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Notes |
| This compound | Not specified | Not specified | Inhibits poly(ADP-ribose) polymerase with an IC50 of 3.3 µM. It is a competitive inhibitor of poly(ADP-ribose) synthetase with a Ki of < 2 µM.[1] |
| Olaparib | 5 | 1 | A selective inhibitor of PARP1/2.[1] |
| Rucaparib | 1.4 (Ki) | Not specified | A potent inhibitor of PARP-1, PARP-2, and PARP-3.[2] |
| Niraparib | 3.8 | 2.1 | A selective inhibitor of PARP1/PARP2.[1] |
| Talazoparib | 0.57 | Not specified | A potent PARP1/2 inhibitor.[3][4] |
Experimental Protocols
The determination of the efficacy of PARP inhibitors involves a series of well-defined experimental protocols. These assays are crucial for quantifying the inhibitory activity of the compounds and their effects on cancer cells.
PARP Enzymatic Assay
This assay is fundamental in determining the direct inhibitory effect of a compound on PARP enzyme activity.
Principle: The assay measures the incorporation of NAD+ into a substrate by the PARP enzyme. The inhibition of this process is quantified to determine the IC50 value of the inhibitor.
Methodology:
-
Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA (e.g., calf thymus DNA), NAD+ (often biotinylated or radiolabeled), inhibitor compound, assay buffer, and a detection system.
-
Procedure:
-
The PARP enzyme is incubated with activated DNA to stimulate its activity.
-
The inhibitor compound at various concentrations is added to the enzyme/DNA mixture.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
After a defined incubation period, the reaction is stopped.
-
The amount of poly(ADP-ribose) (PAR) formed is quantified. This can be done through various methods, such as:
-
ELISA-based assays: If biotinylated NAD+ is used, the biotinylated PAR can be captured on a streptavidin-coated plate and detected using an anti-PAR antibody.[5]
-
Radiometric assays: If radiolabeled NAD+ is used, the radiolabeled PAR is precipitated and quantified using a scintillation counter.
-
Fluorescence-based assays: These assays often rely on the conversion of NAD+ to a fluorescent product.[6]
-
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay
Cell viability assays are used to assess the cytotoxic effects of PARP inhibitors on cancer cell lines.
Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. A decrease in metabolic activity indicates cell death or inhibition of proliferation.
Methodology (MTT Assay Example):
-
Cell Culture: Cancer cell lines (e.g., BRCA-mutated or BRCA-proficient lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration that reduces cell viability by 50%, is determined.
DNA Damage Assay (γ-H2AX Foci Formation)
This assay visualizes and quantifies DNA double-strand breaks (DSBs), a hallmark of PARP inhibitor-induced cytotoxicity in homologous recombination deficient cells.
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γ-H2AX) at the sites of DSBs. These γ-H2AX foci can be visualized and counted using immunofluorescence microscopy.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the PARP inhibitor.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope.
-
Quantification: The number of γ-H2AX foci per cell is counted in a significant number of cells for each treatment condition. An increase in the number of foci indicates an increase in DNA damage.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the context of PARP inhibition, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: PARP signaling in DNA repair and the effect of PARP inhibitors.
Caption: A typical experimental workflow for evaluating PARP inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methoxybenzamide and Nicotinamide as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activities of 3-Methoxybenzamide and nicotinamide against key cellular enzymes. This analysis is supported by experimental data to inform research and development decisions.
Introduction
Both this compound and nicotinamide are recognized as inhibitors of crucial enzyme families, namely the poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs). These enzymes play pivotal roles in a multitude of cellular processes, including DNA repair, genomic stability, and metabolic regulation. Their dysregulation is implicated in various diseases, most notably cancer and age-related disorders. Understanding the comparative inhibitory profiles of compounds like this compound and nicotinamide is therefore of significant interest in the development of novel therapeutic agents.
At a Glance: Comparative Inhibitory Activity
| Compound | Target Enzyme Family | General Potency | Key Characteristics |
| This compound | PARPs | Moderate | A benzamide derivative with known PARP inhibitory activity. Its selectivity profile across the PARP and sirtuin families requires further comprehensive characterization. |
| Nicotinamide | Sirtuins, PARPs | Pan-Sirtuin Inhibitor, Weak PARP Inhibitor | A form of vitamin B3 that acts as a broad-spectrum sirtuin inhibitor and a weak inhibitor of PARP-1. Its in-cell activity can be complex due to its role as a precursor to NAD+. |
Quantitative Inhibitory Data
The following tables summarize the available quantitative data on the inhibitory potency of this compound and nicotinamide against specific PARP and sirtuin enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
Table 1: Inhibitory Activity (IC50) of Nicotinamide against Sirtuins and PARPs
| Target Enzyme | IC50 (µM) | Reference |
| SIRT1 | 50 - 180 | [1] |
| SIRT2 | ~100 | [2] |
| SIRT3 | 36.7 | [2] |
| SIRT5 | 1600 | [2] |
| PARP-1 | 31 | [1] |
Table 2: Inhibitory Activity (IC50) of 3-Aminobenzamide (a related compound to this compound) against PARP
| Target Enzyme | IC50 (µM) | Reference |
| PARP | Varies (mM range) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for determining the inhibitory activity of compounds against PARP and sirtuin enzymes.
PARP Inhibition Assay (Colorimetric)
This assay measures the activity of PARP enzymes by quantifying the incorporation of biotinylated NAD+ into histone proteins, a process catalyzed by PARPs.
Materials:
-
96-well plates coated with histones
-
Recombinant PARP enzyme
-
Biotinylated NAD+
-
Inhibitor compounds (this compound, nicotinamide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Add the diluted inhibitors to the histone-coated wells.
-
Add the recombinant PARP enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells again.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Sirtuin Inhibition Assay (Fluorometric)
This assay measures the deacetylase activity of sirtuins using a fluorogenic substrate.
Materials:
-
96-well black plates
-
Recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Inhibitor compounds (this compound, nicotinamide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease (e.g., trypsin)
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Add the diluted inhibitors to the wells of the black plate.
-
Add the recombinant sirtuin enzyme to each well.
-
Add the fluorogenic acetylated peptide substrate to each well.
-
Initiate the reaction by adding NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the deacetylation reaction and initiate the development step by adding the developer solution.
-
Incubate at room temperature to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The inhibition of PARPs and sirtuins by this compound and nicotinamide impacts critical cellular signaling pathways.
PARP Inhibition Pathway
PARP enzymes, particularly PARP1, are key players in the DNA damage response (DDR). Upon detecting DNA single-strand breaks, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit DNA repair machinery. Inhibitors like 3-aminobenzamide (and likely this compound) and nicotinamide compete with the substrate NAD+, thereby preventing PAR synthesis and hindering DNA repair. This can lead to the accumulation of DNA damage and, in cancer cells with deficient homologous recombination repair (e.g., those with BRCA mutations), synthetic lethality.
PARP Inhibition Signaling Pathway
Sirtuin Inhibition Pathway
Sirtuins are a class of NAD+-dependent deacetylases that remove acetyl groups from histone and non-histone proteins, thereby regulating gene expression, metabolism, and stress responses. Nicotinamide, as a product of the sirtuin-catalyzed deacetylation reaction, acts as a feedback inhibitor. By binding to the sirtuin active site, nicotinamide prevents the deacetylation of target proteins, leading to a hyperacetylated state. This can influence various downstream pathways, including those controlled by key transcription factors like p53 and NF-κB.
Sirtuin Inhibition Signaling Pathway
Conclusion
Both this compound and nicotinamide demonstrate inhibitory activity against enzymes crucial for cellular homeostasis and disease progression. Nicotinamide is a well-established pan-sirtuin inhibitor with weaker activity against PARP-1. While quantitative data for this compound is less comprehensive, its structural similarity to known PARP inhibitors like 3-aminobenzamide suggests it primarily targets the PARP family.
The choice between these inhibitors for research or therapeutic development will depend on the desired target selectivity and potency. Further head-to-head studies with comprehensive profiling against all PARP and sirtuin family members are warranted to fully elucidate the comparative advantages of each compound. The provided experimental protocols offer a foundation for conducting such comparative analyses.
References
3-Methoxybenzamide: A Comparative Analysis of Its Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methoxybenzamide's (3-MBA) inhibitory effects with other relevant inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating 3-MBA's potential applications and in the design of future studies.
Comparative Inhibitory Potency
This compound is a known inhibitor of Poly(ADP-ribose) Polymerases (PARPs) and ADP-ribosyltransferases (ADPRTs)[1]. Its inhibitory activity is crucial in the context of DNA repair and cell division. To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of 3-MBA and other notable PARP and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.
| Compound | Target(s) | IC50 / Ki | Cell Line / Assay Conditions |
| This compound | Poly(ADP-ribose) synthetase | Ki < 2 µM | Enzyme Assay |
| PARP1 | Inactive | In vitro assay | |
| PARP2 | Inhibits (Specific IC50 not reported) | In vitro assay | |
| Olaparib | PARP1 | 1.9 nM | Enzyme Assay |
| PARP2 | 0.3 nM | Enzyme Assay | |
| Rucaparib | PARP1 | 1.4 nM | Enzyme Assay |
| PARP2 | 0.2 nM | Enzyme Assay | |
| Niraparib | PARP1 | 3.8 nM | Enzyme Assay |
| PARP2 | 2.1 nM | Enzyme Assay | |
| Talazoparib | PARP1 | 0.57 nM | Enzyme Assay |
| PARP2 | 0.2 nM | Enzyme Assay | |
| Veliparib | PARP1 | 5.2 nM | Enzyme Assay |
| PARP2 | 2.9 nM | Enzyme Assay | |
| FK866 (APO866) | NAMPT | IC50 ~1 nM | Various cancer cell lines |
| KPT-9274 | NAMPT | Biochemical IC50 = 120 nM | Enzyme Assay |
Note: The inhibitory activity of compounds can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures for evaluating PARP inhibitors, the following diagrams are provided.
References
A Comparative Analysis of 3-Methoxybenzamide and 4-Methoxybenzamide in PARP Inhibition
In the landscape of PARP (Poly(ADP-ribose) polymerase) inhibitors, both 3-Methoxybenzamide and 4-Methoxybenzamide have emerged as subjects of scientific inquiry. While both are derivatives of the foundational PARP inhibitor benzamide, their structural isomerism imparts distinct biological activities. This guide provides a comparative overview of their efficacy as PARP inhibitors, supported by available experimental data, and outlines the methodologies used for their evaluation.
Quantitative Comparison of Inhibitory Activity
| Compound | Target Enzyme | Inhibitory Metric | Value | Reference |
| This compound | Poly(ADP-ribose) synthetase | Ki | < 2 µM | [Not explicitly cited] |
| 4-Methoxybenzamide | PARP16 | IC50 | 10,000 nM (10 µM) | [1] |
Note: The provided data for this compound is for poly(ADP-ribose) synthetase, a broader enzyme category to which PARPs belong, and is presented as an inhibition constant (Ki). The data for 4-Methoxybenzamide is a half-maximal inhibitory concentration (IC50) against a specific isoform, PARP16. Due to these differences in the target enzyme and the metric reported, a direct comparison of potency from this data is challenging.
Mechanism of Action: PARP Inhibition
Both this compound and 4-Methoxybenzamide are believed to exert their biological effects primarily through the inhibition of PARP enzymes. PARPs are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks.
By competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme, these small molecules prevent the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation leads to the accumulation of unrepaired single-strand breaks, which can subsequently collapse replication forks and generate more lethal double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), this accumulation of DNA damage can trigger apoptosis, a phenomenon known as synthetic lethality.
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound and 4-Methoxybenzamide against PARP enzymes typically involves in vitro biochemical assays. A common method is the NAD+ consumption assay, which measures the amount of NAD+ utilized by the PARP enzyme in the presence of the inhibitor.
General Protocol for a PARP1 Inhibition Assay (NAD+ Consumption Method)
This protocol is a generalized representation of a common method used to assess PARP1 inhibition.
1. Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (this compound and 4-Methoxybenzamide) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
NAD+ detection reagent (e.g., a fluorescent probe that reacts with NAD+)
-
96-well microplate
-
Plate reader capable of fluorescence detection
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and the test compound dilutions to the respective wells.
-
Initiate the reaction by adding the recombinant PARP1 enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the NAD+ detection reagent to each well. This reagent will react with the remaining NAD+ to produce a fluorescent signal.
-
Incubate the plate as required for the detection reagent to react.
-
Measure the fluorescence intensity in each well using a plate reader. The fluorescence signal will be inversely proportional to the PARP1 activity.
3. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Normalize the data to the control wells (containing enzyme and vehicle but no inhibitor) to determine the percentage of PARP1 inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of PARP inhibition and a typical experimental workflow for evaluating PARP inhibitors.
Caption: General signaling pathway of PARP inhibition.
Caption: Typical experimental workflow for evaluating PARP inhibitors.
Conclusion
References
Unveiling the Enzymatic Interactions of 3-Methoxybenzamide: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the enzymatic cross-reactivity of 3-Methoxybenzamide reveals its targeted inhibitory profile, primarily against Poly(ADP-ribose) Polymerase (PARP) and ADP-ribosyltransferase (ADPRT). This guide provides researchers, scientists, and drug development professionals with a comparative overview of its enzymatic interactions, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a well-established competitive inhibitor of poly(ADP-ribose) synthetase, a key enzyme in DNA repair and cell death pathways.[1][2][3][4] This targeted activity has positioned it as a valuable tool in cancer research and other therapeutic areas. This guide delves into the specifics of its primary interactions and explores available data on its cross-reactivity with other enzyme classes, offering a clear perspective on its selectivity.
Comparative Analysis of Enzymatic Inhibition
While this compound is a potent inhibitor of poly(ADP-ribose) synthetase with a Ki value of less than 2 μM, its cross-reactivity with other enzymes appears to be limited based on currently available public data.[1][2][3] A study on a structurally related derivative, N,N′-(1,4-phenylene)bis(this compound), has indicated potential for the benzamide scaffold to interact with other enzymes, notably acetylcholinesterase (AChE) and β-secretase (BACE1), with IC50 values of 0.056 µM and 9.01 µM, respectively.[5] However, direct experimental data on the inhibitory activity of this compound against these and other enzymes is not extensively documented in publicly accessible literature.
The following table summarizes the available quantitative data on the enzymatic inhibition of this compound and a key derivative.
| Compound | Target Enzyme | Inhibition Constant |
| This compound | Poly(ADP-ribose) synthetase | Ki < 2 µM[1][2][3] |
| N,N′-(1,4-phenylene)bis(this compound) | Acetylcholinesterase (AChE) | IC50 = 0.056 µM[5] |
| β-secretase (BACE1) | IC50 = 9.01 µM[5] |
Table 1: Quantitative Comparison of Enzymatic Inhibition
Signaling Pathways and Experimental Workflows
The primary signaling pathway influenced by this compound is the DNA damage response, where PARP enzymes play a critical role. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which can be converted into lethal double-strand breaks in cancer cells with deficient homologous recombination repair pathways.
References
- 1. abmole.com [abmole.com]
- 2. search-library.ucsd.edu [search-library.ucsd.edu]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Benzamide Derivatives in Oncology: A Comparative Analysis of 3-Methoxybenzamide and its Prominent Counterparts
For Immediate Release
In the intricate world of cancer research, the quest for novel therapeutic agents that are both potent and selective is a continuous endeavor. Among the myriad of chemical scaffolds explored, benzamide derivatives have emerged as a particularly fruitful area of investigation, yielding several promising anti-cancer drug candidates. This guide provides a comprehensive comparison of 3-Methoxybenzamide with other notable benzamide derivatives that have garnered significant attention in the oncology research community, namely the PARP inhibitor Olaparib and the HDAC inhibitors Entinostat and Mocetinostat.
A Tale of Three Mechanisms: PARP Inhibition, HDAC Inhibition, and Beyond
Benzamide derivatives exert their anti-cancer effects through diverse mechanisms of action, primarily by targeting key enzymes involved in DNA repair and epigenetic regulation. This compound, along with Olaparib, belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in single-strand DNA break repair. By inhibiting PARP, these drugs lead to an accumulation of DNA damage, which, in cancer cells with pre-existing defects in other DNA repair pathways (like BRCA mutations), results in synthetic lethality and cell death.[1]
In contrast, Entinostat and Mocetinostat are potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription.[2] By inhibiting HDACs, these benzamide derivatives promote a more open chromatin state, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[2][3]
The following diagram illustrates the distinct signaling pathways targeted by these two classes of benzamide derivatives.
Caption: Mechanisms of Action of Benzamide Derivatives.
Comparative Efficacy: A Look at the In Vitro Data
A direct comparison of the cytotoxic effects of these benzamide derivatives is crucial for understanding their relative potency. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Olaparib, Entinostat, and Mocetinostat across various cancer cell lines. It is important to note that these values were obtained from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of PARP Inhibitor Benzamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 (Colon) | ~10 | [4] |
| HCT15 (Colon) | ~10 | [4] | |
| SW480 (Colon) | >10 | [4] | |
| Olaparib | HCT116 (Colon) | 2.8 | [4] |
| HCT15 (Colon) | 4.7 | [4] | |
| SW480 (Colon) | 12.4 | [4] | |
| A2780 (Ovarian) | 4.2 - 19.8 | [5] | |
| Calu-3 (Lung) | 4.2 - 19.8 | [5] | |
| HL-60 (Leukemia) | 4.2 - 19.8 | [5] | |
| K562 (Leukemia) | 4.2 - 19.8 | [5] | |
| HT-29 (Colon) | 4.2 - 19.8 | [5] | |
| KB-3-1 (Cervical) | 4.2 - 19.8 | [5] | |
| Capan-1 (Pancreatic) | 4.2 - 19.8 | [5] | |
| 4-1St (Gastric) | 4.2 - 19.8 | [5] | |
| HCT-15 (Colon) | 4.2 - 19.8 | [5] |
Table 2: IC50 Values of HDAC Inhibitor Benzamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Entinostat (MS-275) | A2780 (Ovarian) | 0.04 - 4.71 | [6] |
| Calu-3 (Lung) | 0.04 - 4.71 | [6] | |
| HL-60 (Leukemia) | 0.04 - 4.71 | [6] | |
| K562 (Leukemia) | 0.04 - 4.71 | [6] | |
| HT-29 (Colon) | 0.04 - 4.71 | [6] | |
| KB-3-1 (Cervical) | 0.04 - 4.71 | [6] | |
| Capan-1 (Pancreatic) | 0.04 - 4.71 | [6] | |
| HCT-15 (Colon) | 0.04 - 4.71 | [6] | |
| A549 (Lung) | 5.41 | [7] | |
| Mocetinostat (MGCD0103) | A549 (Lung) | 0.09 - 20 | [8] |
| HCT116 (Colon) | 0.09 - 20 | [8] | |
| MCF7 (Breast) | 1.17 | [9] | |
| T47D (Breast) | 0.67 | [9] | |
| BT549 (Breast) | 4.38 | [9] | |
| MDA-MB-231 (Breast) | 3.04 | [9] |
Key Experimental Protocols in Detail
To ensure the reproducibility and clear understanding of the presented data, this section outlines the detailed methodologies for the key experiments cited in the comparison of these benzamide derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.[10][11][12]
The following diagram illustrates the workflow of a typical MTT assay.
Caption: Workflow of the MTT Cell Viability Assay.
Target Engagement: PARP and HDAC Activity Assays
To confirm that the benzamide derivatives are hitting their intended targets, enzymatic assays are employed.
PARP Activity Assay (Chemiluminescent):
This assay measures the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.
-
Cell Lysis: Treat cells with the PARP inhibitor and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
PARP Reaction: Add the cell lysate to a 96-well plate coated with histones and containing biotinylated NAD+.
-
Detection: Add Streptavidin-HRP followed by a chemiluminescent substrate.
-
Signal Measurement: Measure the luminescent signal using a microplate reader.[13][14][15]
HDAC Activity Assay (Fluorometric):
This assay measures the deacetylation of a fluorogenic HDAC substrate.
-
Reaction Setup: In a 96-well plate, combine the cell lysate or purified HDAC enzyme with the HDAC inhibitor and a fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C to allow for the deacetylation reaction.
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[16][17][18][19][20]
Cellular Consequences: Cell Cycle and Apoptosis Assays
To understand the downstream effects of these compounds on cancer cells, cell cycle and apoptosis assays are performed.
Cell Cycle Analysis (Flow Cytometry):
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Fixation: Treat cells with the benzamide derivative, harvest, and fix them in cold 70% ethanol.[21][22][23]
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.[24]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.[21]
Apoptosis Assay (Annexin V/PI Staining):
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the benzamide derivative.
-
Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium iodide (PI).[25][26][27][28]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[25][26]
Conclusion and Future Directions
The benzamide scaffold has proven to be a versatile and powerful platform for the development of targeted anti-cancer therapies. While this compound shows promise as a PARP inhibitor, its potency appears to be lower than the clinically approved Olaparib based on the available in vitro data. The HDAC inhibitors Entinostat and Mocetinostat demonstrate potent anti-proliferative activity at nanomolar to low micromolar concentrations across a range of cancer cell lines.
This comparative guide highlights the importance of considering the specific molecular target and the cellular context when evaluating the therapeutic potential of different benzamide derivatives. Future research should focus on direct, head-to-head comparative studies of these compounds in a standardized panel of cancer cell lines and in vivo models to provide a more definitive assessment of their relative efficacy and therapeutic index. Furthermore, exploring the potential for synergistic combinations of PARP and HDAC inhibiting benzamide derivatives could open up new avenues for more effective cancer treatments.
References
- 1. oaepublish.com [oaepublish.com]
- 2. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. exchemistry.com [exchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. PARP: Activity Assays [bio-techne.com]
- 16. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 17. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. content.abcam.com [content.abcam.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 23. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 24. corefacilities.iss.it [corefacilities.iss.it]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. kumc.edu [kumc.edu]
Benchmarking 3-Methoxybenzamide Against Novel PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting DNA repair pathways has emerged as a highly effective strategy. Poly(ADP-ribose) polymerase (PARP) inhibitors have been at the forefront of this approach, demonstrating significant clinical benefit, particularly in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This guide provides a comprehensive comparison of the first-generation PARP inhibitor, 3-Methoxybenzamide, against a panel of novel, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The objective is to present a clear, data-driven benchmark of their respective potencies and to provide detailed experimental context for the presented data.
Data Presentation: A Comparative Analysis of Inhibitor Potency
The inhibitory potential of a compound is a critical determinant of its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values for this compound and the novel PARP inhibitors across various experimental setups.
| Inhibitor | Target | IC50 (nM) - Cell-Free Assay | Citation |
| This compound | PARP (general) | ~3,300 | [1] |
| Olaparib | PARP1 / PARP2 | 5 / 1 | [1][2] |
| Rucaparib | PARP1 | 1.4 (Ki) | [3] |
| Niraparib | PARP1 / PARP2 | 3.8 / 2.1 | |
| Talazoparib | PARP1 | 0.57 | [4][5][6] |
Table 1: Comparative Inhibitory Potency in Cell-Free Assays. This table highlights the direct enzymatic inhibition of PARP proteins. Lower IC50 values indicate greater potency. Ki denotes the inhibition constant.
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Citation |
| 3-Aminobenzamide * | Ovarian Cancer Cell Lines | Ovarian | Various | Not specified, used at sensitizing concentrations | [7] |
| Olaparib | MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 4.7 | [8][9] |
| HCC1937 | Triple-Negative Breast Cancer | BRCA1 mutant | 96 | [8][9] | |
| OVCAR8 | Ovarian Cancer | BRCA proficient (methylated BRCA1) | ~200 | [10] | |
| PEO1 | Ovarian Cancer | BRCA2 mutant | ~200 | [10] | |
| Rucaparib | MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 2.3 | [8][9] |
| COLO704 | Ovarian Cancer | Not specified | 2.5 | [11] | |
| Niraparib | MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 3.2 | [8][9] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [12] | |
| OVCAR8 | Ovarian Cancer | BRCA proficient (methylated BRCA1) | ~20 | [10] | |
| Talazoparib | MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 0.13 | [8][9] |
| MX-1 | Breast Cancer | BRCA1 mutant | 0.0003 | [5] | |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 0.005 | [5] |
Table 2: Comparative Cellular Potency in Cancer Cell Lines. This table showcases the inhibitors' effectiveness in a cellular context, reflecting factors like cell permeability and off-target effects. Note: Data for 3-Aminobenzamide, a structurally related first-generation PARP inhibitor, is provided as a proxy for this compound due to the limited availability of direct comparative cellular data for the latter.
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide is derived from a variety of established experimental protocols. Understanding these methodologies is crucial for interpreting the results accurately.
PARP Inhibition Assay (Cell-Free)
This assay directly measures the enzymatic activity of PARP and its inhibition by a compound.
-
Principle: A 96-well plate is coated with histones, which act as a substrate for PARP. The PARP enzyme, NAD+ (the co-factor for PARP), and the test inhibitor are added to the wells. The activity of PARP is determined by the amount of poly(ADP-ribose) (PAR) chains synthesized on the histones.
-
Detection: The incorporated PAR is detected using an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal upon the addition of a substrate.
-
Data Analysis: The signal intensity is proportional to PARP activity. The IC50 value is calculated by plotting the percentage of PARP inhibition against a range of inhibitor concentrations.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Principle: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the PARP inhibitor for a specified period (typically 72 hours).
-
Methods:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.
-
AlamarBlue Assay: Utilizes a redox indicator that changes color in response to cellular metabolic activity.
-
CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels, which are indicative of metabolically active cells.
-
-
Data Analysis: The signal is proportional to the number of viable cells. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein within a cellular environment.
-
Principle: The binding of a ligand (drug) to its target protein generally increases the thermal stability of the protein.
-
Procedure:
-
Cells are treated with the PARP inhibitor or a vehicle control.
-
The cells are then heated to a specific temperature, causing protein denaturation and aggregation.
-
The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
-
Detection: The amount of soluble PARP protein remaining in the supernatant is quantified, typically by Western blotting or AlphaScreen.
-
Data Analysis: An increase in the amount of soluble PARP at a given temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.
Caption: PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Caption: A generalized experimental workflow for the preclinical evaluation of PARP inhibitors.
Conclusion
The data clearly demonstrates that novel PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and particularly Talazoparib, exhibit significantly greater potency than the first-generation inhibitor, this compound. The IC50 values for these newer agents are in the nanomolar to low micromolar range in both cell-free and cellular assays, whereas this compound's inhibitory activity is in the higher micromolar range. This substantial difference in potency translates to a more effective induction of synthetic lethality in cancer cells with homologous recombination deficiencies. The advanced pharmacological profiles of the novel inhibitors underscore the progress in the field of targeted cancer therapy and highlight their superior potential in clinical applications. This guide serves as a valuable resource for researchers and clinicians in the selection and evaluation of PARP inhibitors for further investigation and therapeutic use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 11. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 3-Methoxybenzamide and Veliparib in PARP Inhibition
In the landscape of cancer therapeutics, particularly those targeting DNA damage response pathways, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs. This guide provides a detailed head-to-head comparison of two such inhibitors: 3-Methoxybenzamide, an early tool compound in PARP research, and Veliparib (ABT-888), a clinical-stage drug candidate. This objective analysis is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms, potency, and clinical relevance, supported by available experimental data.
Introduction to the Compounds
This compound is a benzamide derivative that has been historically used as a research tool to study the function of PARP enzymes. While it is known to inhibit PARP activity, its broader applications in oncology have been limited, and it has not progressed into clinical development as an anti-cancer agent.
Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of PARP-1 and PARP-2.[1] It has been extensively investigated in numerous preclinical and clinical trials for the treatment of various solid tumors, particularly those with deficiencies in DNA repair pathways, such as BRCA1 and BRCA2 mutations.[1][2] Veliparib's mechanism of action is centered on the concept of synthetic lethality, where the inhibition of PARP in cancer cells with compromised homologous recombination repair leads to cell death.
Chemical Structures
The chemical structures of this compound and Veliparib are presented below.
| Compound | Chemical Structure |
| This compound | |
| Veliparib |
Mechanism of Action: PARP Inhibition
Both this compound and Veliparib function by inhibiting the enzymatic activity of PARP proteins, primarily PARP-1 and PARP-2. These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.
When PARP is inhibited, unrepaired SSBs accumulate and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This selective killing of cancer cells with deficient HR repair is known as synthetic lethality.
Below is a diagram illustrating the PARP-mediated DNA repair pathway and the impact of PARP inhibitors.
Caption: PARP Inhibition and Synthetic Lethality Pathway.
Quantitative Data Summary
A direct quantitative comparison of the PARP inhibitory potency of this compound and Veliparib is challenging due to the limited publicly available data for this compound. Veliparib, having undergone extensive preclinical and clinical development, has well-characterized biochemical and cellular activities.
| Parameter | This compound | Veliparib (ABT-888) | Reference |
| Target(s) | PARP | PARP-1, PARP-2 | [3] |
| Ki (PARP-1) | Data not available | 5.2 nM | [2] |
| Ki (PARP-2) | Data not available | 2.9 nM | [2] |
| IC50 (PARP-1) | Data not available | ~13 nM | [4] |
Note: The lack of publicly available, peer-reviewed Ki or IC50 values for this compound against purified PARP enzymes prevents a direct comparison of biochemical potency with Veliparib. 3-Aminobenzamide, a related compound, has a reported IC50 of approximately 50 nM in CHO cells for PARP inhibition.[5]
Preclinical and Clinical Efficacy
This compound
The preclinical anti-cancer data for this compound is sparse. One study reported that a methoxybenzamide derivative of nimesulide demonstrated potent anti-cancer activity in lung, ovarian, and breast cancer cell lines with IC50 values below 8.8 µM.[6] However, this is a different molecule from this compound. Another study showed that 3-aminobenzamide can potentiate the cytotoxicity of methylating agents in various human tumor cell lines.[7]
Veliparib
Veliparib has demonstrated significant preclinical and clinical activity.
Preclinical In Vivo Data:
-
Breast Cancer: In preclinical studies using triple-negative breast cancer (TNBC) xenograft models, Veliparib in combination with carboplatin showed enhanced antitumor activity.[8] It has also demonstrated synergy with cisplatin in breast cancer xenograft models.[9]
-
Ovarian Cancer: Preclinical studies have supported the investigation of Veliparib in ovarian cancer, leading to extensive clinical trials.[10]
Clinical Trial Data:
-
Breast Cancer (BROCADE3 Trial): In the Phase III BROCADE3 trial for patients with germline BRCA-mutated, HER2-negative advanced breast cancer, the addition of Veliparib to carboplatin and paclitaxel resulted in a significant improvement in progression-free survival (PFS).[8] However, this did not translate into a statistically significant overall survival (OS) benefit.[8]
-
Ovarian Cancer (VELIA Trial): The Phase III VELIA trial showed that the combination of Veliparib with first-line chemotherapy followed by Veliparib maintenance significantly prolonged PFS in patients with newly diagnosed high-grade serous ovarian cancer, regardless of BRCA mutation status.[2]
Toxicity Profile
This compound
Detailed toxicity data for this compound in the context of cancer therapy is not available due to its status as a research compound.
Veliparib
The toxicity profile of Veliparib has been well-characterized in numerous clinical trials.
-
Common Adverse Events (Monotherapy): Nausea, fatigue, and vomiting are among the most frequently reported side effects.[2]
-
Common Adverse Events (in Combination with Chemotherapy): When combined with chemotherapy, Veliparib can increase the incidence and severity of myelosuppression, including anemia, neutropenia, and thrombocytopenia.[2] In the BROCADE3 trial, the addition of Veliparib was generally well tolerated, with a manageable safety profile.[8]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PARP inhibitors are provided below.
PARP Activity Assay (Colorimetric)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Plate Coating: 96-well plates are coated with histones.
-
Inhibitor Addition: Serial dilutions of the PARP inhibitor (e.g., this compound or Veliparib) are added to the wells.
-
Enzyme Reaction: Purified PARP enzyme and biotinylated NAD+ are added to initiate the PARylation reaction. The plate is incubated to allow for the reaction to proceed.
-
Detection: The plate is washed, and streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated PAR chains.
-
Substrate Addition: A colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
Caption: Workflow for a colorimetric PARP activity assay.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or Veliparib) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
DNA Damage Assessment (γ-H2AX Immunofluorescence Assay)
This assay quantifies the formation of γ-H2AX foci, a marker of DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the PARP inhibitor, with or without a DNA damaging agent.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to the nucleus.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX).
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye (e.g., DAPI), and the coverslips are mounted on microscope slides.
-
Imaging and Quantification: The slides are imaged using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is quantified using image analysis software. An increase in γ-H2AX foci indicates an increase in DNA double-strand breaks.
Conclusion
The comparison between this compound and Veliparib highlights the evolution of PARP inhibitors from early research tools to clinically relevant therapeutics. While this compound has served as a valuable compound for elucidating the fundamental roles of PARP in cellular processes, its utility as a potential anti-cancer drug is limited by the lack of comprehensive preclinical and clinical data, as well as the absence of specific potency information.
In contrast, Veliparib has emerged as a potent and well-characterized PARP-1/2 inhibitor with a defined mechanism of action and a substantial body of evidence from preclinical and clinical studies. Its ability to induce synthetic lethality in HR-deficient tumors has been demonstrated in large-scale clinical trials, particularly in ovarian and breast cancers. Although it has not yet achieved regulatory approval for all investigated indications, Veliparib remains an important molecule in the ongoing development of PARP-inhibitor based cancer therapies.
For researchers and drug development professionals, Veliparib represents a benchmark for a clinically evaluated PARP inhibitor, while this compound remains a historical tool compound. Future research in this area will likely focus on developing next-generation PARP inhibitors with improved selectivity, potency, and safety profiles, as well as exploring novel combination strategies to overcome resistance and expand their therapeutic reach.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Veliparib in ovarian cancer: a new synthetically lethal therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Methoxybenzamide proper disposal procedures
Proper disposal of 3-Methoxybenzamide is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this chemical cannot be discarded as regular trash or washed down the drain.[1][2] Disposal must be managed as a regulated hazardous waste stream, typically in coordination with an institution's Environmental Health and Safety (EHS) department.[1] Adherence to these procedures is mandatory for compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its key identifiers and hazard classifications as defined by the Globally Harmonized System (GHS).[3][4][5]
| Identifier | Value | Source |
| CAS Number | 5813-86-5 | [3][4] |
| Molecular Formula | C₈H₉NO₂ | [3][4] |
| Molecular Weight | 151.16 g/mol | [3][4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects | [3][4][5][6] |
| Key Precautionary (Disposal) Statements | P273: Avoid release to the environmentP501: Dispose of contents/container to an approved waste disposal plant | [3] |
Standard Operating Procedure for Disposal
This procedure outlines the steps for the safe handling and disposal of this compound and associated waste.
Part 1: Disposal of Unused or Surplus this compound
-
Designate as Waste : A chemical is considered waste once it is no longer intended for use.[7] Do not abandon unwanted chemicals in the workspace.[7]
-
Container and Labeling :
-
Store the waste in its original container or a compatible, leak-proof container with a secure cap.[7][8] Food-grade containers are not permissible for hazardous waste storage.[8]
-
The container must be clearly labeled. Use your institution's official hazardous waste tag.[1]
-
The label must include the full chemical name "this compound" (no abbreviations or formulas), the quantity of waste, the date of generation, and the principal investigator's name and contact information.[1]
-
The words "Hazardous Waste" must be clearly visible on the label.[1][7]
-
-
Segregation and Storage :
-
Arrange for Disposal :
Part 2: Decontamination and Disposal of Empty Containers
Containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing :
-
Container Disposal :
Part 3: Disposal of Spill Cleanup Materials
In the event of a spill, all cleanup materials are considered hazardous waste.
-
Safety First : Before cleaning, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
-
Containment and Cleanup :
-
Packaging and Disposal :
-
Place all contaminated materials (absorbent, used PPE, etc.) into a suitable, sealed container.[10]
-
Label the container as hazardous waste, clearly indicating the contents (e.g., "this compound spill debris").
-
Arrange for pickup through your EHS department as described in Part 1.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. This compound|5813-86-5|MSDS [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 3-Methoxybenzamide
Essential Safety and Disposal Guide for 3-Methoxybenzamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound, offering procedural, step-by-step guidance to minimize risks and ensure compliance with safety protocols.
Hazard Identification and Classification
This compound presents several hazards that necessitate careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[5]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[5] |
| Skin Irritation | H315 | Causes skin irritation[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation[1][2][3] |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life[5] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects[5] |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational plan is crucial when working with this compound to prevent exposure and contamination.
Engineering Controls and Work Area Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] A chemical fume hood is recommended to minimize inhalation of dust or vapors.
-
Safety Equipment: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.[5]
-
Clear Workspace: Before starting, ensure the workspace is clean and uncluttered. Remove any unnecessary items to prevent contamination.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear safety goggles with side-shields or a face shield to protect against splashes and dust.[5][7]
-
Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[5][6]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a suitable respirator should be worn.[5]
Step-by-Step Handling Procedure
-
Donning PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.
-
Weighing and Transferring:
-
If possible, handle the solid in a fume hood to contain any dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
After Handling:
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination: gloves first, then lab coat, eye protection, and finally the respirator. Dispose of gloves as contaminated waste.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect any unused this compound powder, contaminated spill cleanup materials (e.g., absorbent pads), and contaminated disposables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any chemically contaminated sharps (needles, razor blades) must be placed in a designated sharps container labeled as hazardous waste.
Step-by-Step Disposal Procedure
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a durable, leak-proof container with a secure lid.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
-
Liquid Waste:
-
Pour all liquid waste containing this compound into a designated, chemical-resistant waste container.
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical name, and approximate concentration.
-
Keep the container closed when not in use.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinse as hazardous liquid waste. For highly toxic materials, the first three rinses should be collected as hazardous waste.[8]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]
-
-
Spill Decontamination:
-
In case of a spill, wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5]
-
Collect the absorbed material into a hazardous waste container.
-
Decontaminate the spill area by wiping with a cloth soaked in alcohol, and then wash with soap and water.[5] Collect all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Store all hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5] Do not dispose of this compound down the drain.[6]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. This compound|5813-86-5|MSDS [dcchemicals.com]
- 6. wellbefore.com [wellbefore.com]
- 7. gloves.com [gloves.com]
- 8. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
